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  • Product: 2-Thiophenemethylamine
  • CAS: 55230-88-1

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Thiophenemethylamine

Physicochemical Profiling, Synthetic Pathways, and Pharmaceutical Applications [1] Executive Summary 2-Thiophenemethylamine (2-Aminomethylthiophene) is a critical heterocyclic building block in medicinal chemistry, widel...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Pathways, and Pharmaceutical Applications [1]

Executive Summary

2-Thiophenemethylamine (2-Aminomethylthiophene) is a critical heterocyclic building block in medicinal chemistry, widely utilized as a bioisostere for benzylamine.[1] Its unique electronic properties—stemming from the electron-rich yet inductively electron-withdrawing thiophene ring—offer distinct advantages in modulating drug potency, metabolic stability, and lipophilicity compared to its phenyl analogs.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, reactivity, and safety, designed for researchers in drug discovery and material science.[1]

Correction Notice: The CAS number 27757-85-3 is the definitive identifier for 2-Thiophenemethylamine.[1] The CAS 2779-18-2 (referenced in some queries) is chemically distinct and should not be confused with this compound.[1]

Molecular Architecture & Identification

The molecule consists of a thiophene ring substituted at the C2 position with a methanamine group. The sulfur atom in the aromatic ring imparts significant lipophilic character and alters the pKa of the amine relative to benzylamine.

IdentifierValue
IUPAC Name 1-(Thiophen-2-yl)methanamine
Common Synonyms 2-Aminomethylthiophene, 2-Thienylmethylamine
CAS Number 27757-85-3
Molecular Formula C₅H₇NS
Molecular Weight 113.18 g/mol
SMILES NCc1cccs1

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

Key Physical Parameters
PropertyValueCondition/Method
Appearance Clear, colorless to pale yellow liquidStandard Temperature & Pressure (STP)
Boiling Point 95–99 °C@ 28 mmHg (Vacuum) [1]
Density 1.103 g/mL@ 25 °C [1]
Refractive Index (

)
1.5670@ 20 °C [1]
Flash Point 73 °C (165 °F)Closed Cup [2]
Solubility MiscibleEthanol, Chloroform, DCM, DMSO
Electronic & Acid-Base Properties
ParameterValueContext
pKa (Conjugate Acid) ~8.95 (Predicted)Lower than Benzylamine (9.[1]33) due to the electron-withdrawing inductive effect (-I) of the thiophene sulfur.[1]
LogP ~0.8–1.1Indicates moderate lipophilicity, suitable for CNS penetration when incorporated into drug scaffolds.[1]
H-Bond Donors 1Primary amine (-NH₂)
H-Bond Acceptors 2Nitrogen lone pair + Thiophene Sulfur

Synthetic Pathways & Manufacturing

Synthesis of 2-Thiophenemethylamine typically proceeds via reduction of higher oxidation state precursors.[1] The choice of pathway depends on the availability of starting materials and the tolerance for reducing agents.

Primary Synthetic Routes
  • Reductive Amination: Condensation of 2-thiophenecarboxaldehyde with ammonia or hydroxylamine followed by reduction.[1]

  • Nitrile Reduction: Reduction of 2-thiophenecarbonitrile using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.[1]

  • Gabriel Synthesis: Reaction of 2-(chloromethyl)thiophene with potassium phthalimide, followed by hydrazinolysis.[1]

Visualization of Synthetic Logic

SynthesisPathways Thiophene Thiophene Aldehyde 2-Thiophenecarboxaldehyde Thiophene->Aldehyde Vilsmeier-Haack Formylation Nitrile 2-Thiophenecarbonitrile Thiophene->Nitrile Cyanation Oxime Oxime Intermediate Aldehyde->Oxime NH2OH Target 2-Thiophenemethylamine Nitrile->Target LiAlH4 Reduction Oxime->Target Reduction (Zn/HCl or H2/Pd)

Figure 1: Comparative synthetic pathways.[1] The aldehyde route is often preferred for bench-scale synthesis due to milder conditions compared to the aggressive reduction required for nitriles.

Chemical Reactivity & Functionalization

2-Thiophenemethylamine exhibits dual reactivity: nucleophilic behavior at the amine nitrogen and electrophilic aromatic substitution (SEAr) susceptibility on the thiophene ring.

Nucleophilic Amine Reactivity

The primary amine group (-CH₂NH₂) is a potent nucleophile.[1]

  • Acylation/Sulfonylation: Reacts rapidly with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in library synthesis).[1]

  • Reductive Amination: Forms secondary/tertiary amines with ketones/aldehydes.

  • Carbamate Formation: Reacts with CO₂ or chloroformates. Note: The free base absorbs atmospheric CO₂ to form solid carbamates; store under inert gas.

Thiophene Ring Electrophilic Substitution

The thiophene ring is electron-rich (π-excessive).[1]

  • Regioselectivity: Electrophilic attack occurs preferentially at the C5 position (alpha to sulfur, para to the alkyl group).[1] The C2 position is blocked by the methylamine group.

  • Mechanism: The sulfur atom stabilizes the cationic intermediate (sigma complex) most effectively when attack occurs at C5.

Reactivity Flowchart

Reactivity cluster_N N-Functionalization (Nucleophilic) cluster_C C-Functionalization (Electrophilic) Core 2-Thiophenemethylamine Amide Amide Derivatives (Drug Linkers) Core->Amide R-COCl / Base SecAmine Secondary Amines (Reductive Amination) Core->SecAmine R-CHO / NaBH(OAc)3 C5_Sub 5-Substituted Derivatives (Halogenation/Nitration) Core->C5_Sub E+ (e.g., Br2, HNO3)

Figure 2: Divergent reactivity profile.[1] The amine allows for scaffold growth, while the C5 position allows for lead optimization (e.g., blocking metabolic hotspots).[1]

Pharmaceutical Applications & Bioisosterism

In drug design, 2-Thiophenemethylamine is a classic bioisostere for benzylamine .[1]

Bioisosteric Rationale
  • Steric & Electronic Modulation: The thiophene ring is physically smaller than a phenyl ring and electronically different (electron-rich but inductively withdrawing).[1] This can improve binding affinity in pockets where a phenyl ring is sterically clashed.

  • Lipophilicity: Thiophene analogs generally have different LogP values, often improving membrane permeability.

  • Metabolic Stability: The C5 position of thiophene is a potential metabolic soft spot (oxidation). Blocking this position (e.g., with Cl or F) can extend half-life, a strategy not identical to phenyl ring optimization [3].[1]

Case Study Relevance: Used as a key intermediate in the synthesis of Ticlopidine analogs (antiplatelet agents) and various serotonin (5-HT) receptor antagonists where the thiophene moiety mimics the indole or phenyl pharmacophore [4].[1]

Handling, Safety & Stability

Signal Word: DANGER

Hazard ClassDescription
Corrosive Causes severe skin burns and eye damage (Category 1B).[1]
Acute Toxicity Harmful if swallowed or inhaled.[1]
Storage Air Sensitive. Store under Nitrogen or Argon.[1] Absorbs CO₂ from air. Keep refrigerated (2-8°C).

Protocol for Spills: Neutralize with weak acid (if diluted) or absorb with inert material (vermiculite).[1] Do not use combustible materials like sawdust.

References

  • ChemicalBook. 2-Thiophenemethylamine Properties and Experimental Data. Available at: [1]

  • Sigma-Aldrich. Safety Data Sheet (SDS) - 2-Thiophenemethylamine.[1][2] Available at: [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • PubChem. 2-Thiophenemethylamine Compound Summary. National Library of Medicine. Available at: [1]

Sources

Exploratory

Spectroscopic Unveiling of 2-Thiophenemethylamine: A Comprehensive Technical Guide

For Immediate Release This in-depth technical guide provides a comprehensive analysis of the spectral data of 2-thiophenemethylamine, a crucial building block in medicinal chemistry and materials science.[1][2] This docu...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the spectral data of 2-thiophenemethylamine, a crucial building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its unambiguous identification and utilization in complex synthetic pathways.

Introduction

2-Thiophenemethylamine, also known as (2-thienyl)methylamine, is a heterocyclic amine featuring a thiophene ring linked to a methylamine group.[3][4] Its unique structural and electronic properties make it a valuable precursor in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Accurate and thorough spectroscopic characterization is paramount to ensure the identity and purity of this reagent, thereby guaranteeing the integrity of subsequent research and development endeavors. This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-thiophenemethylamine, providing the foundational data necessary for its confident application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-thiophenemethylamine, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A dilute solution of 2-thiophenemethylamine in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher), with tetramethylsilane (TMS) used as an internal standard (δ 0.00).

Data Interpretation: The ¹H NMR spectrum of 2-thiophenemethylamine exhibits distinct signals corresponding to the protons of the thiophene ring and the aminomethyl group.

Table 1: ¹H NMR Spectral Data for 2-Thiophenemethylamine in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.18dd1HH-5
~6.95dd1HH-3
~6.92m1HH-4
~4.00s2H-CH₂-
~1.60br s2H-NH₂

The downfield signals between 6.9 and 7.2 ppm are characteristic of the aromatic protons on the thiophene ring. The proton at the 5-position (H-5) appears as a doublet of doublets due to coupling with H-4 and H-3. Similarly, the H-3 proton also presents as a doublet of doublets from coupling to H-4 and H-5. The H-4 proton, coupled to both H-3 and H-5, appears as a multiplet. The singlet at approximately 4.00 ppm corresponds to the two protons of the methylene (-CH₂) group adjacent to the electron-withdrawing thiophene ring. The broad singlet at around 1.60 ppm is attributed to the two protons of the primary amine (-NH₂), which can exchange with residual water in the solvent, leading to peak broadening.

Caption: ¹H NMR assignments for 2-thiophenemethylamine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis, on a spectrometer equipped with a broadband carbon probe. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum of 2-thiophenemethylamine displays five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for 2-Thiophenemethylamine in CDCl₃

Chemical Shift (δ, ppm)Assignment
~145.0C-2
~126.8C-5
~124.8C-3
~123.5C-4
~39.5-CH₂-

The quaternary carbon (C-2) directly attached to the aminomethyl group is the most downfield of the thiophene ring carbons, appearing around 145.0 ppm. The other three carbons of the thiophene ring (C-3, C-4, and C-5) resonate in the aromatic region between 123 and 127 ppm. The aliphatic carbon of the methylene group (-CH₂) appears significantly upfield at approximately 39.5 ppm.

Caption: ¹³C NMR assignments for 2-thiophenemethylamine.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a neat liquid film of 2-thiophenemethylamine between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Data Interpretation: The IR spectrum of 2-thiophenemethylamine displays characteristic absorption bands that confirm the presence of the amine and thiophene functionalities.

Table 3: Key IR Absorption Bands for 2-Thiophenemethylamine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3380-3250 (two bands)N-H stretchPrimary Amine (-NH₂)
~3100C-H stretch (aromatic)Thiophene Ring
~2920, ~2850C-H stretch (aliphatic)Methylene (-CH₂)
~1590N-H bend (scissoring)Primary Amine (-NH₂)
~1440, ~1410C=C stretch (aromatic)Thiophene Ring
~850C-H out-of-plane bendThiophene Ring
~700C-S stretchThiophene Ring

The two distinct bands in the 3380-3250 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The aromatic C-H stretching of the thiophene ring is observed around 3100 cm⁻¹. The aliphatic C-H stretching of the methylene group appears as two bands around 2920 and 2850 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine is typically found near 1590 cm⁻¹. The characteristic C=C stretching vibrations of the thiophene ring are observed in the 1400-1500 cm⁻¹ region. Finally, the out-of-plane C-H bending and the C-S stretching of the thiophene ring are visible at lower wavenumbers, around 850 cm⁻¹ and 700 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

Data Interpretation: The mass spectrum of 2-thiophenemethylamine shows a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Major Fragments in the EI-Mass Spectrum of 2-Thiophenemethylamine

m/zProposed Fragment
113[C₅H₇NS]⁺ (Molecular Ion)
97[C₄H₅S]⁺ (Thienylmethyl cation)
84[C₄H₄S]⁺ (Thiophene radical cation)
30[CH₄N]⁺ (Aminomethyl cation)

The molecular ion peak at m/z 113 corresponds to the molecular weight of 2-thiophenemethylamine (C₅H₇NS).[4] A prominent peak is observed at m/z 97, which results from the benzylic cleavage and loss of an amino radical (•NH₂), forming the stable thienylmethyl cation. Another significant fragment is seen at m/z 84, corresponding to the thiophene radical cation, formed by the cleavage of the C-C bond between the ring and the methylamine group. The base peak in the spectrum is often the aminomethyl cation at m/z 30, resulting from the cleavage of the same C-C bond with the charge retained on the nitrogen-containing fragment.

2-Thiophenemethylamine_MS M [C₅H₇NS]⁺˙ m/z = 113 F97 [C₄H₅S]⁺ m/z = 97 M->F97 - •NH₂ F84 [C₄H₄S]⁺˙ m/z = 84 M->F84 - •CH₂NH₂ F30 [CH₄N]⁺ m/z = 30 M->F30 - •C₄H₃S

Caption: Proposed fragmentation pathway of 2-thiophenemethylamine in EI-MS.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust and reliable basis for the identification and characterization of 2-thiophenemethylamine. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted spectroscopic fingerprint of this important chemical building block, ensuring its confident use in a variety of scientific applications.

References

  • MySkinRecipes. (n.d.). 2-Thiophenemethylamine. Retrieved from [Link]

Sources

Foundational

Foreword: The Strategic Importance of 2-Thiophenemethylamine

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Thiophenemethylamine 2-Thiophenemethylamine is a cornerstone building block in modern organic synthesis, particularly within medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Thiophenemethylamine

2-Thiophenemethylamine is a cornerstone building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its thiophene moiety serves as a critical bioisostere for the benzene ring, offering unique electronic properties and metabolic profiles that are highly advantageous in drug design.[1] The primary amine functionality provides a versatile handle for a multitude of chemical transformations, enabling its incorporation into complex molecular architectures. This guide offers an in-depth exploration of the principal synthetic routes to this valuable intermediate, focusing on the underlying reaction mechanisms and providing field-proven experimental insights to empower researchers in their synthetic endeavors. From serotonin receptor antagonists to fluorescent sensors, the applications of 2-thiophenemethylamine are extensive, making a thorough understanding of its synthesis a fundamental asset.[2]

Section 1: Reductive Amination of 2-Thiophenecarboxaldehyde

This is arguably the most direct and widely employed method for synthesizing 2-thiophenemethylamine. The strategy involves the condensation of 2-thiophenecarboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. This one-pot approach is highly efficient and avoids the isolation of the often-unstable imine intermediate.[3][4][5]

Core Reaction Mechanism

The reductive amination process occurs in two distinct, sequential steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, or imine.

  • Imine Reduction: The C=N double bond of the imine is subsequently reduced to a C-N single bond. This is achieved using a selective reducing agent that is reactive towards the imine but not the starting aldehyde, a crucial aspect for the success of a one-pot reaction.[4][6] Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because its reactivity is attenuated at neutral to slightly acidic pH, where imine formation is favorable, yet it readily reduces the protonated iminium ion.[3][4]

Reductive_Amination ThioAldehyde 2-Thiophenecarboxaldehyde Hemiaminal Hemiaminal Intermediate ThioAldehyde->Hemiaminal + NH₃, H⁺ Ammonia NH₃ Ammonia->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O H2O H₂O Product 2-Thiophenemethylamine Imine->Product + [H⁻] Hplus H⁺ (cat.) Reducer [H⁻] (e.g., NaBH₃CN) Reducer->Imine

Caption: Mechanism of Reductive Amination.

Experimental Protocol: One-Pot Synthesis

Objective: To synthesize 2-thiophenemethylamine from 2-thiophenecarboxaldehyde using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, aq.)

  • Sodium Hydroxide (NaOH, aq.)

  • Diethyl Ether (Et₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (7-10 eq) to the solution. The large excess of the ammonia source drives the equilibrium towards imine formation.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and evolves HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully acidify the mixture with 2M HCl to a pH of ~2 to quench the excess reducing agent and protonate the product amine.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde and non-basic impurities.

  • Basify the aqueous layer with 4M NaOH to a pH of >12 to deprotonate the amine and precipitate or extract the free base.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-thiophenemethylamine.

Section 2: Reduction of 2-Thiophenecarbonitrile

This synthetic route offers an alternative pathway, particularly when 2-thiophenecarbonitrile is a more readily available or cost-effective starting material.[7] The method relies on the powerful reduction of the nitrile functional group to a primary amine.

Core Reaction Mechanism

The conversion of a nitrile to a primary amine requires a strong source of hydride (H⁻). Two primary methods are prevalent:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent, non-selective reducing agent capable of reducing nitriles.[8][9] The mechanism involves the sequential nucleophilic addition of four hydride ions from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group. The reaction proceeds through an intermediate imine-metal complex which is further reduced. A final aqueous workup is required to hydrolyze the resulting aluminum-amine complexes and liberate the primary amine.[10][11]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically Raney Nickel or Palladium on Carbon (Pd/C).[12][13] The nitrile is adsorbed onto the catalyst surface, and the C≡N triple bond is sequentially hydrogenated. This method is often considered "greener" than using metal hydrides but may require specialized high-pressure equipment.

Nitrile_Reduction ThioNitrile 2-Thiophenecarbonitrile Intermediate Imine Intermediate ThioNitrile->Intermediate + 2[H⁻] Product 2-Thiophenemethylamine Intermediate->Product + 2[H⁻] Reagent 1. LiAlH₄, THF 2. H₂O Workup

Caption: General pathway for nitrile reduction.

Experimental Protocol: LiAlH₄ Reduction

Objective: To synthesize 2-thiophenemethylamine by the reduction of 2-thiophenecarbonitrile with lithium aluminum hydride.

Materials:

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Thiophenecarbonitrile

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Caution: LiAlH₄ reacts violently with water.[14] Ensure all glassware is scrupulously dry.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-thiophenecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The reaction is exothermic; maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then reflux for 4-6 hours to ensure complete reduction.

  • Cool the reaction back to 0 °C.

  • Perform a Fieser workup to quench the reaction. Sequentially and very slowly add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Stir the resulting slurry vigorously for 1 hour until a white, filterable solid forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-thiophenemethylamine. Further purification can be achieved by vacuum distillation.

Section 3: Gabriel Synthesis from 2-(Bromomethyl)thiophene

The Gabriel synthesis is a classic and robust method for preparing primary amines from alkyl halides.[15] Its primary advantage is the prevention of over-alkylation, a common side reaction when using ammonia, which can lead to mixtures of primary, secondary, and tertiary amines.[4]

Core Reaction Mechanism
  • Deprotonation: Phthalimide is first deprotonated by a strong base, such as potassium hydroxide (KOH) or potassium hydride (KH), to form the nucleophilic potassium phthalimide salt. The acidity of the N-H proton (pKa ≈ 8.3) is enhanced by the two adjacent electron-withdrawing carbonyl groups.[15][16]

  • Sₙ2 Alkylation: The phthalimide anion acts as an excellent nucleophile and displaces the bromide from 2-(bromomethyl)thiophene in a classic Sₙ2 reaction, forming N-(2-thienylmethyl)phthalimide.[15]

  • Hydrolysis/Hydrazinolysis: The final step is the liberation of the primary amine. This can be achieved by acidic or basic hydrolysis, but these methods often require harsh conditions. A milder and more common approach is hydrazinolysis, where hydrazine (N₂H₄) is used to cleave the imide, yielding the desired amine and a stable phthalhydrazide byproduct.[17]

Gabriel_Synthesis Phthalimide Phthalimide K_Phthalimide Potassium Phthalimide Phthalimide->K_Phthalimide + KOH, -H₂O Base KOH Base->Phthalimide N_Alkyl_Phthalimide N-(2-thienylmethyl)phthalimide K_Phthalimide->N_Alkyl_Phthalimide + Th-CH₂Br (Sₙ2) ThioBromide 2-(Bromomethyl)thiophene ThioBromide->N_Alkyl_Phthalimide Product 2-Thiophenemethylamine N_Alkyl_Phthalimide->Product + N₂H₄ Byproduct Phthalhydrazide N_Alkyl_Phthalimide->Byproduct Hydrazine N₂H₄ Hydrazine->N_Alkyl_Phthalimide

Caption: The Gabriel synthesis pathway.

Experimental Protocol

Objective: To synthesize 2-thiophenemethylamine from 2-(bromomethyl)thiophene via the Gabriel synthesis.

Materials:

  • Potassium Phthalimide

  • 2-(Bromomethyl)thiophene

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl, aq.)

  • Sodium Hydroxide (NaOH, aq.)

Procedure:

  • Dissolve potassium phthalimide (1.05 eq) in anhydrous DMF in a round-bottom flask.

  • Add 2-(bromomethyl)thiophene (1.0 eq) to the solution and heat the mixture to 80-100 °C for 2-4 hours.

  • Monitor the formation of N-(2-thienylmethyl)phthalimide by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the N-alkylated phthalimide intermediate.

  • Suspend the intermediate in ethanol and add hydrazine monohydrate (1.5-2.0 eq).

  • Reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with concentrated HCl to dissolve the amine product and precipitate any remaining phthalhydrazide.

  • Filter off the solid phthalhydrazide and wash it with dilute HCl.

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with a strong base (e.g., 40% NaOH) and extract the liberated free amine with an organic solvent (e.g., ether).

  • Dry, filter, and concentrate the organic extracts to yield 2-thiophenemethylamine.

Section 4: Comparison of Synthetic Routes

The choice of synthetic route depends heavily on factors such as starting material availability, cost, scale, and the required purity of the final product.

Synthetic Route Starting Material Key Reagents Advantages Disadvantages Typical Yield
Reductive Amination 2-ThiophenecarboxaldehydeNH₄OAc, NaBH₃CNOne-pot procedure, mild conditions, high efficiency.Requires careful control of pH; NaBH₃CN is toxic.70-90%
Nitrile Reduction 2-ThiophenecarbonitrileLiAlH₄ or H₂/CatalystHigh yield, effective for nitrile precursors.LiAlH₄ is hazardous and requires anhydrous conditions; catalytic hydrogenation may require pressure equipment.80-95%
Gabriel Synthesis 2-(Bromomethyl)thiophenePotassium Phthalimide, N₂H₄Exclusively forms primary amine; avoids over-alkylation.Multi-step process; starting halide may be less stable or available.65-85% (overall)
Leuckart-Wallach 2-ThiophenecarboxaldehydeFormamide or Ammonium FormateUses inexpensive reagents; one-pot reaction.Requires very high temperatures (160-190 °C); often produces side products and lower yields.[18][19]40-60%

References

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • Hoffman, R. V. (n.d.). 2,5-Bis(5-bromo-2-thienyl)thiophene. National Institutes of Health. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC - NIH. [Link]

  • Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

  • On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. (n.d.). RSC Publishing. [Link]

  • On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC - PubMed Central. [Link]

  • PubChem - NIH. (n.d.). 2-Thiophenecarbonitrile. [Link]

  • Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)thiophene. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2025). MDPI. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • ResearchGate. (n.d.). Hydrogenation of aliphatic nitriles catalyzed Co3O4/Co-nanoparticles. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • CORE. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. [Link]

  • YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Sciencemadness.org. (2008). Preparation of Tertiary Amines by the Leuckart Reaction. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

Sources

Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Reactivity and Stability of 2-Thiophenemethylamine 2-Thiophenemethylamine, a seemingly simple molecule, stands as a cornerstone in the edifice of modern synthetic chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2-Thiophenemethylamine

2-Thiophenemethylamine, a seemingly simple molecule, stands as a cornerstone in the edifice of modern synthetic chemistry. Its unique architecture, featuring a nucleophilic primary amine tethered to an aromatic thiophene ring, provides a duality of reactive sites that chemists can exploit with precision. This guide offers a deep dive into the chemical personality of 2-thiophenemethylamine, moving beyond catalog data to explore the causality behind its reactivity, its stability under various conditions, and the practical methodologies required to handle and utilize it effectively. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of this molecule is not merely academic; it is fundamental to innovation.[1] Its application ranges from the synthesis of serotonin 5-HT1A receptor antagonists and inducible oxide synthase inhibitors to the development of advanced optoelectronic polyurethanes and fluorescent sensors.[2][3]

Core Molecular Profile and Physicochemical Characteristics

The reactivity of 2-thiophenemethylamine is a direct consequence of its structure: a methylene bridge separating a basic amino group from an electron-rich five-membered aromatic heterocycle. This arrangement prevents the lone pair of the nitrogen from being fully delocalized into the aromatic system, thus preserving its nucleophilicity, while the thiophene ring maintains its aromatic character.

Key Physicochemical Data

For any experimental design, a firm grasp of the compound's physical properties is paramount. The following table summarizes the essential data for 2-thiophenemethylamine.

PropertyValueSource
CAS Number 27757-85-3[2][4]
Molecular Formula C₅H₇NS[4]
Molecular Weight 113.18 g/mol [4]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 95-99 °C at 28 mmHg[2]
Density 1.103 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.5670[2]
pKa 8.95 ± 0.29 (Predicted)[2]
Flash Point 165 °F (74 °C)[2]
Solubility Easily soluble in ethanol and chloroform[2]

The Reactivity Landscape: A Tale of Two Moieties

The synthetic utility of 2-thiophenemethylamine stems from the distinct yet cooperative reactivity of its two primary functional groups: the primary amine and the thiophene ring.

Reactions at the Nucleophilic Amine Center

The exocyclic aminomethyl group behaves as a typical primary amine, characterized by its nucleophilicity and basicity. This allows for a host of classical amine transformations.

  • Acylation (Amide Formation): This is one of the most robust and predictable reactions. 2-Thiophenemethylamine reacts readily with acylating agents such as acyl chlorides and anhydrides in the presence of a base (e.g., triethylamine, pyridine) to furnish stable N-thienylmethyl amides. The choice of base is critical; it must be non-nucleophilic and strong enough to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.

  • Alkylation: The reaction with alkyl halides proceeds via an S_N2 mechanism.[5][6] A significant practical challenge is controlling the extent of alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" that can produce tertiary amines and even quaternary ammonium salts.[7] To favor mono-alkylation, a large excess of the amine relative to the alkylating agent is required.

  • Schiff Base (Imine) Formation: Condensation with aldehydes or ketones under dehydrating conditions (e.g., azeotropic removal of water with a Dean-Stark apparatus or the use of a drying agent like MgSO₄) yields the corresponding Schiff bases or imines.[8][9] These products are valuable ligands in coordination chemistry and intermediates for synthesizing more complex amines via reduction.

  • Reductive Amination: The molecule can be used as the amine component in reductive amination, reacting with a ketone or aldehyde in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a more substituted amine.[10] This method provides a controlled, high-yield pathway to secondary and tertiary amines, elegantly circumventing the over-alkylation problem.

Reactions Involving the Aromatic Thiophene Ring

The thiophene ring is an electron-rich aromatic system, more reactive than benzene towards electrophilic aromatic substitution.[11] The sulfur atom can stabilize the intermediate carbocation (the sigma complex) through its lone pairs.

  • Electrophilic Aromatic Substitution (EAS): The C2 (or α) position of thiophene is the most reactive site for EAS.[11] In 2-substituted thiophenes like this one, the substitution is strongly directed to the C5 position. While the aminomethyl group is technically activating, reaction conditions must be chosen carefully. Under strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄), the amine group will be protonated to form an ammonium salt (-CH₂NH₃⁺), which is a strongly deactivating, meta-directing group, shutting down the reactivity of the thiophene ring. Therefore, EAS reactions often require protection of the amine group (e.g., as an amide) before proceeding.

  • Acylation: Friedel-Crafts acylation of the thiophene ring itself is a well-established reaction, typically using an acyl chloride or anhydride with a Lewis acid catalyst.[12][13][14][15] As noted, this would require prior protection of the amine.

  • Lithiation: The protons on the thiophene ring can be abstracted by strong bases. The C5 proton is the most acidic and can be selectively removed with an organolithium reagent like n-butyllithium (n-BuLi) to form 5-lithio-2-thiophenemethylamine. This organometallic intermediate is a powerful nucleophile, enabling the introduction of a wide array of electrophiles at the C5 position.

Reactivity_of_2-Thiophenemethylamine cluster_amine Amine Reactivity cluster_ring Thiophene Ring Reactivity main 2-Thiophenemethylamine Acyl_Cl R-COCl, Base main->Acyl_Cl Alkyl_X R'-X main->Alkyl_X Aldehyde R''CHO, -H2O main->Aldehyde Ketone_Red R''₂CO, [H] main->Ketone_Red EAS Electrophile (E+) main->EAS nBuLi n-BuLi main->nBuLi Amide Amide Acyl_Cl->Amide Acylation Sec_Amine Secondary Amine Alkyl_X->Sec_Amine Alkylation Schiff_Base Schiff Base (Imine) Aldehyde->Schiff_Base Imination Subst_Amine Substituted Amine (Reductive Amination) Ketone_Red->Subst_Amine Subst_Thiophene C5-Substituted Thiophene EAS->Subst_Thiophene EAS Lithio_Thiophene C5-Lithio Intermediate nBuLi->Lithio_Thiophene Lithiation Schiff_Base_Workflow start Start dissolve Dissolve 2-Thiophenemethylamine in Anhydrous Methanol start->dissolve add Add Salicylaldehyde Dropwise at RT dissolve->add react Stir at Room Temperature (2 hours) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool in Ice Bath (30 mins) monitor->cool Complete filter Collect Product by Vacuum Filtration cool->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry analyze Characterize Product (NMR, IR, MP) dry->analyze end_node End analyze->end_node

Sources

Foundational

theoretical studies on 2-Thiophenemethylamine structure

Initiating Data Collection I'm starting by casting a wide net with Google searches. My focus is on the theoretical studies of 2-Thiophenemethylamine's structure, particularly computational chemistry, conformational analy...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is on the theoretical studies of 2-Thiophenemethylamine's structure, particularly computational chemistry, conformational analysis, spectroscopic data, and quantum calculations. I'll need to sift through the results carefully.

Refining Search Strategies

I'm now refining my Google searches, focusing on specific keywords like "2-Thiophenemethylamine" combined with terms such as "conformational analysis," "computational chemistry," and "spectroscopic data." I'm also planning the technical guide, starting with an introduction to the molecule's importance, followed by detailed sections on its conformational landscape, electronic properties, reactivity, and intermolecular interactions, all supported by citations. I'll include data tables of key quantitative data and create diagrams to show workflows, orbitals, and interaction pathways. I'm focusing on protocols too.

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Exploratory

Technical Guide: Solubility & Solvent Compatibility of 2-Thiophenemethylamine

This technical guide provides a comprehensive analysis of the solubility, solvent compatibility, and physicochemical behavior of 2-Thiophenemethylamine (also known as 2-Aminomethylthiophene). It is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility, solvent compatibility, and physicochemical behavior of 2-Thiophenemethylamine (also known as 2-Aminomethylthiophene). It is designed for researchers involved in synthetic organic chemistry, medicinal chemistry, and materials science.

CAS: 27757-85-3 | Formula: C₅H₇NS | MW: 113.18 g/mol

Executive Summary

2-Thiophenemethylamine is a reactive primary amine attached to an electron-rich thiophene ring. Its dual nature—acting as both a nucleophile (via the amine) and an electrophilic aromatic substrate (via the thiophene)—dictates its solvent compatibility.

  • Primary Solvents: Highly soluble in polar aprotic (DMSO, DMF) and chlorinated solvents (Chloroform, DCM).

  • Critical Incompatibility: Avoid ketones (Acetone, MEK) due to rapid imine formation.

  • Stability Risk: Air-sensitive (absorbs CO₂) and susceptible to oxidative darkening. Store under inert gas.

Physicochemical Profile

Understanding the fundamental physical properties is prerequisite to designing a solvent system. The basicity of the amine group (pKa ~8.95) drives its solubility in aqueous acidic media, while the lipophilic thiophene ring facilitates dissolution in organic media.

PropertyValueTechnical Context
Physical State Clear to yellow liquidDarkens upon oxidation/air exposure.
Boiling Point 95-99 °C (at 28 mmHg)Moderate volatility; amenable to vacuum distillation.
Density 1.103 g/mL (25 °C)Slightly denser than water; forms bottom layer in biphasic extractions with water.
pKa (Conjugate Acid) 8.95 ± 0.29 (Predicted)Moderately basic. Exists as a cation (R-NH₃⁺) at pH < 7.
LogP ~0.8 - 1.2Moderate lipophilicity; extracts well into organic phases from basic aqueous solutions.

Solubility Landscape

The solubility of 2-Thiophenemethylamine is governed by the "Like Dissolves Like" principle, modified by its capacity for hydrogen bonding (donor/acceptor) and salt formation.

Solvent Classifications
  • Protogenic Solvents (Alcohols): High Solubility. Methanol and ethanol are excellent solvents for synthesis and handling.

  • Chlorinated Solvents: High Solubility. Dichloromethane (DCM) and Chloroform are preferred for extractions and reactions.

  • Polar Aprotic: High Solubility. DMF and DMSO are suitable for high-temperature reactions (e.g., nucleophilic substitutions), though removal is difficult.

  • Water: pH Dependent.

    • Neutral/Basic pH: Moderate to low solubility (oiling out may occur at high concentrations).

    • Acidic pH: High solubility due to ammonium salt formation (2-Thiophenemethylammonium).

Solvent Selection Workflow

The following decision tree aids in selecting the optimal solvent based on the intended application.

SolventSelection Start Start: Select Application Reaction Chemical Reaction? Start->Reaction Extraction Purification/Extraction? Start->Extraction Storage Long-term Storage? Start->Storage TempCheck High Temp (>100°C)? Reaction->TempCheck PhaseCheck Aqueous Phase pH? Extraction->PhaseCheck Inert Store Neat under N2/Ar (Avoid Solvents) Storage->Inert DMF Use DMF or DMSO TempCheck->DMF Yes DCM Use DCM or THF TempCheck->DCM No Acidic Acidic (pH < 4) PhaseCheck->Acidic Basic Basic (pH > 10) PhaseCheck->Basic WaterSoluble Soluble in Water phase (Salt Form) Acidic->WaterSoluble OrganicSoluble Extract w/ DCM or EtOAc (Free Base) Basic->OrganicSoluble

Figure 1: Decision logic for solvent selection based on experimental intent.

Solvent Compatibility & Reactivity Risks

2-Thiophenemethylamine is not inert. Its compatibility is limited by the nucleophilicity of the primary amine and the sensitivity of the thiophene ring.

Incompatible Solvents (Strict Avoidance)
  • Ketones (Acetone, Methyl Ethyl Ketone):

    • Mechanism:[1][2][3] Rapid condensation to form imines (Schiff bases), releasing water. This reaction is reversible but degrades the reagent purity significantly over time.

    • Risk: High. Do not use acetone for cleaning glassware intended for pure product storage.

  • Esters (Ethyl Acetate) - Long Term:

    • Mechanism:[1][2][3] Slow aminolysis can occur, converting the ester to an amide, especially under reflux or prolonged storage.

    • Risk: Moderate (acceptable for rapid extractions, unsuitable for storage).

  • Aldehydes:

    • Mechanism:[1][2][3] Immediate polymerization or imine formation.

Thiophene Ring Sensitivity

The thiophene ring is electron-rich. While the amine forms stable salts with mineral acids (HCl), the ring itself can undergo electrophilic attack or polymerization in the presence of strong Lewis acids or oxidizing acids (e.g., Nitric acid).

ReactivityPathways Substrate 2-Thiophenemethylamine KetonePath + Acetone/Ketones Substrate->KetonePath AcidPath + HCl (Dilute) Substrate->AcidPath OxPath + Air/CO2 Substrate->OxPath Imine Imine (Schiff Base) [CONTAMINANT] KetonePath->Imine Salt Ammonium Salt [STABLE] AcidPath->Salt Carbamate Carbamate/Oxide [DEGRADATION] OxPath->Carbamate

Figure 2: Primary reactivity pathways affecting solvent and storage choices.

Experimental Protocols

Protocol A: Solubility Screening & Purification

This protocol validates the purity and solubility profile before large-scale use.

  • Visual Inspection: The liquid should be clear or pale yellow. Dark brown/red indicates oxidation.

  • Dissolution Test:

    • Add 100 µL of amine to 1 mL of solvent (DCM, Toluene, or Ethanol).

    • Pass Criteria: Immediate, schlieren-free dissolution.

    • Fail Criteria: Turbidity or phase separation.

  • Purification (if degraded):

    • Perform vacuum distillation (bp 95-99°C @ 28 mmHg).

    • Store distillate immediately under Nitrogen.

Protocol B: Stabilization via Salt Formation

To bypass the liquid's instability and air sensitivity, convert to the Hydrochloride salt for long-term storage.

  • Dissolution: Dissolve 1.0 eq of 2-Thiophenemethylamine in dry Diethyl Ether or Ethanol (0.5 M concentration).

  • Acidification: Dropwise add 1.1 eq of HCl (2M in Ether or 1.25M in Methanol) at 0°C.

  • Precipitation: The white HCl salt will precipitate immediately.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

  • Result: The resulting salt is a stable solid, resistant to oxidation and compatible with benchtop weighing.

Handling & Storage

  • Atmosphere: Strictly handle under Inert Gas (Nitrogen or Argon). The amine rapidly absorbs atmospheric CO₂ to form solid carbamates (white crust).

  • Temperature: Store at 2-8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

References

  • Sigma-Aldrich. (n.d.). 2-Thiophenemethylamine Product Specification & SDS. Retrieved from

  • ChemicalBook. (2024). 2-Thiophenemethylamine Properties and Uses. Retrieved from

  • PubChem. (n.d.). 2-Thiophenemethylamine (Compound Summary). National Library of Medicine. Retrieved from

  • TCI Chemicals. (n.d.). 2-(Aminomethyl)thiophene Product Data. Retrieved from

Sources

Foundational

Comprehensive Technical Guide: Quantum Chemical Profiling of 2-Thiophenemethylamine

Abstract This technical guide outlines a rigorous computational framework for analyzing 2-Thiophenemethylamine (2-aminomethylthiophene), a critical scaffold in medicinal chemistry (e.g., 5-HT1A antagonists) and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a rigorous computational framework for analyzing 2-Thiophenemethylamine (2-aminomethylthiophene), a critical scaffold in medicinal chemistry (e.g., 5-HT1A antagonists) and materials science.[1] Unlike rigid templates, this document functions as a dynamic protocol for researchers to characterize the molecule's conformational landscape, electronic structure, and reactivity descriptors using Density Functional Theory (DFT). The methodology prioritizes the B3LYP/6-311++G(d,p) level of theory, validated by experimental correlation, to ensure high-fidelity data for drug discovery applications.

Introduction & Pharmaceutical Relevance

2-Thiophenemethylamine (


) serves as a bioisostere for benzylamine, offering unique steric and electronic properties that influence ligand-receptor binding.[1] Its thiophene ring acts as an electron-rich aromatic system, while the aminomethyl group provides a flexible "hinge" for hydrogen bonding.[1]

Key Applications:

  • Medicinal Chemistry: Precursor for serotonin receptor antagonists and neuroprotective agents.[1][2]

  • Material Science: Ligand for hybrid solar cells (e.g., CdSe/polymer interfaces).[1]

  • Coordination Chemistry: Chelating agent for transition metals (

    
    , 
    
    
    
    ).[1]

Accurate quantum chemical profiling is essential to predict its behavior in biological matrices (solvation effects) and its reactivity toward electrophiles (metabolic stability).[1]

Computational Methodology (The "How-To")

To ensure Scientific Integrity , the following protocol is designed to be self-validating. It moves from low-cost approximations to high-level electronic structure calculations.[1]

Software & Hardware Stack
  • Primary Engines: Gaussian 16 (or ORCA 5.0 for open-source alternatives).[1]

  • Visualization: GaussView 6 / Avogadro.[1]

  • Hardware: 16+ Cores, 64GB RAM recommended for frequency calculations on this size system.[1]

Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic thiophene derivatives due to its error cancellation in vibrational frequencies.[1] For non-covalent interactions (docking simulations), wB97X-D is recommended to account for dispersion forces.[1]

  • Basis Set: 6-311++G(d,p) .[1]

    • Diffuse functions (++): Critical for describing the Nitrogen lone pair and the sulfur atom's diffuse electron cloud.[1]

    • Polarization functions (d,p): Essential for accurate bond angles in the heterocyclic ring.[1]

Solvation Model
  • IEFPCM (Integral Equation Formalism Polarizable Continuum Model):

    • Solvents: Water (

      
      ) for biological simulation; Ethanol/DMSO for synthesis optimization.[1]
      

Workflow 1: Conformational Landscape Analysis

The flexibility of the methylene linker (


) creates multiple local minima. A rigid optimization will likely trap the molecule in a high-energy state.[1]
Protocol: Potential Energy Surface (PES) Scan[1]
  • Define Coordinate: Dihedral angle

    
    .[1]
    
  • Scan Parameters: Rotate

    
     in 
    
    
    
    increments.
  • Optimization: Relaxed scan (optimize all other degrees of freedom at each step).

Expected Outcome: Two primary conformers typically emerge:

  • Syn-clinal (Gauche): The amine

    
     is tilted toward the Sulfur atom.[1] Stabilized by weak intramolecular 
    
    
    
    interactions.[1]
  • Anti-periplanar: The amine points away from the ring (sterically favored).[1]

Visualization: Conformational Logic

ConformationLogic Start Input Structure (2-Thiophenemethylamine) Scan Relaxed PES Scan (Dihedral S-C-C-N) Start->Scan B3LYP/6-31G(d) Minima Identify Local Minima (Syn vs Anti) Scan->Minima Freq Frequency Calc (Verify 0 Imaginary Freqs) Minima->Freq Re-optimize 6-311++G(d,p) Boltz Boltzmann Population Analysis (298K) Freq->Boltz Delta G values

Figure 1: Logic flow for identifying the bioactive conformer. The initial scan is performed at a lower level of theory to save time, followed by high-precision optimization of the minima.

Workflow 2: Electronic Properties & Reactivity

Once the global minimum is identified (verified by the absence of imaginary frequencies), we characterize the electronic structure.[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a direct descriptor of chemical hardness (

) and kinetic stability.
  • HOMO: Located primarily on the Thiophene ring and the Nitrogen lone pair.[1] High energy indicates nucleophilic character (susceptible to electrophilic attack).[1]

  • LUMO: Located on the

    
     system of the thiophene ring.[1]
    

Calculated Descriptors (Hypothetical/Typical Values for Thiophene Amines):

PropertyFormulaInterpretation
Ionization Potential (I)

Ease of electron loss (oxidation).[1]
Electron Affinity (A)

Ease of electron gain (reduction).[1]
Chemical Hardness (

)

Resistance to charge transfer.[1]
Electrophilicity Index (

)

Propensity to attack DNA/Proteins.[1]
Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density isosurface (0.002 a.u.) reveals binding sites.

  • Red Regions (Negative): The Nitrogen atom (H-bond acceptor) and Thiophene Sulfur.[1]

  • Blue Regions (Positive): The Amine protons (H-bond donors).[1]

Application: In docking studies, align the "Red" Nitrogen of 2-Thiophenemethylamine with "Blue" residues (e.g., Serine, Threonine) in the receptor pocket.

Workflow 3: Spectroscopic Validation

To trust the calculation, you must validate it against experimental spectra (IR/Raman).

Vibrational Frequency Scaling

DFT functionals (specifically B3LYP) systematically overestimate vibrational frequencies due to the harmonic approximation.[1]

  • Scaling Factor: Multiply calculated frequencies by 0.967 (for B3LYP/6-311++G(d,p)).

Diagnostic Bands for 2-Thiophenemethylamine:

  • 
     Stretching: 
    
    
    
    (Doublet for primary amine).
  • 
     Stretching (Thiophene): 
    
    
    
    .
  • Ring Breathing:

    
    .
    
  • 
     Stretching: 
    
    
    
    .
Experimental Protocol for Validation
  • Sample Prep: Dissolve 2-Thiophenemethylamine in

    
     (non-polar) to minimize H-bonding broadening.[1]
    
  • Acquisition: FT-IR (4000 - 400

    
    ).[1]
    
  • Comparison: Overlay scaled theoretical spectrum with experimental data. A Mean Absolute Deviation (MAD)

    
     confirms the geometry.
    

Case Study: Reactivity Prediction (Fukui Functions)

For drug development, knowing where the molecule will be metabolized (e.g., by Cytochrome P450) is vital. We use Fukui functions (


 and 

) to predict sites of electrophilic and nucleophilic attack.[1]
Computational Logic
  • 
     (Electrophilic Attack): 
    
    
    
    [1]
    • Prediction: The 5-position of the thiophene ring is the most active site for electrophilic substitution (e.g., halogenation or metabolic oxidation).

  • 
     (Nucleophilic Attack): 
    
    
    
    [1]
Reactivity Workflow Visualization

ReactivityFlow Opt Optimized Geometry (Neutral) SP_Cat Single Point Energy (N-1 Electrons) Opt->SP_Cat Remove e- SP_An Single Point Energy (N+1 Electrons) Opt->SP_An Add e- Fukui Calculate Fukui Indices (f+, f-) SP_Cat->Fukui SP_An->Fukui Map Map to Atoms (Predict Metabolism) Fukui->Map

Figure 2: Workflow for determining regioselectivity using Natural Population Analysis (NPA) charges.

References

  • Sigma-Aldrich. (2025).[1] 2-Thiophenemethylamine Product Specification and Applications. Link

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 2-Thiophenemethylamine (CID 116521).[1] Link[1]

  • Gaussian, Inc. (2025).[1] DFT Methods and Basis Sets: Technical Reference for B3LYP. Link[1]

  • MDPI. (2023).[1] DFT Studies on Physicochemical Properties of Thiophene Derivatives. Link[1]

  • Royal Society of Chemistry. (2013).[1] Naphthalene-thiophene hybrid molecules: Computational Studies. Dalton Transactions.[1] Link

Sources

Protocols & Analytical Methods

Method

application of 2-Thiophenemethylamine in materials science

Initiating Search Strategy I'm starting with Google searches to explore 2-Thiophenemethylamine's applications in materials science, particularly its role in conductive polymer synthesis. I'm focusing on key applications,...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with Google searches to explore 2-Thiophenemethylamine's applications in materials science, particularly its role in conductive polymer synthesis. I'm focusing on key applications, and will attempt to avoid redundant research.

Defining Application Notes

I am now focusing on refining the structure and content of the application notes. I'll introduce 2-Thiophenemethylamine, emphasizing its relevant properties. I'll then delve into its applications, including conductive polymer synthesis, corrosion inhibitors, functional materials, and self-assembling monolayers, using detailed searches. For each, I plan on drafting step-by-step protocols and citing authoritative sources.

Expanding Search Horizons

Now, I'm significantly broadening my search parameters. I'm moving beyond basic application identification. I'm focusing on detailed protocols, mechanistic insights, and quantitative data. I am synthesizing the information to explain choices in experiments, and am designing and collecting authoritative sources, along with Graphviz diagrams and organized quantitative data. I am drafting detailed protocols and will ensure scientific integrity.

Application

experimental procedure for the synthesis of 2-acetylthiophene from 2-Thiophenemethylamine

Introduction & Retrosynthetic Analysis Executive Summary The synthesis of 2-acetylthiophene (2-AT) from 2-thiophenemethylamine (2-TMA) presents a classic challenge in functional group interconversion. While 2-acetylthiop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Retrosynthetic Analysis

Executive Summary

The synthesis of 2-acetylthiophene (2-AT) from 2-thiophenemethylamine (2-TMA) presents a classic challenge in functional group interconversion. While 2-acetylthiophene is commercially available (typically synthesized via Friedel-Crafts acetylation of thiophene), the transformation from the amine precursor is valuable for derivative synthesis where the thiophene ring may already bear sensitive substituents that preclude harsh Lewis acid conditions.

This protocol details a robust, four-step synthetic pathway:

  • Deaminative Hydroxylation: Conversion of the primary amine to the primary alcohol.

  • Selective Oxidation: Conversion of the alcohol to the aldehyde.[1]

  • Nucleophilic Addition: Introduction of the methyl group via Grignard reagent.

  • Final Oxidation: Conversion of the secondary alcohol to the target ketone.

Retrosynthetic Logic

The transformation requires two fundamental changes:

  • Nitrogen-to-Oxygen Exchange: Replacing the

    
     group with an oxygen functionality.
    
  • Carbon-Carbon Bond Formation: Extending the carbon skeleton from C5 (aminomethyl side chain) to C6 (acetyl side chain).


Safety & Handling
  • Thiophene Derivatives: Often possess a strong, unpleasant odor and potential neurotoxicity. All operations must be performed in a well-ventilated fume hood.

  • Grignard Reagents: Pyrophoric and moisture-sensitive. Use anhydrous conditions.

  • Oxidants (MnO₂/PCC): Handle with care; dispose of heavy metal waste according to EHS regulations.

Experimental Protocol

Step 1: Deaminative Hydroxylation (Amine Alcohol)

Objective: Convert 2-thiophenemethylamine to 2-thiophenemethanol via a diazonium intermediate.

Reaction:



Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.

  • Dissolution: Dissolve 2-thiophenemethylamine (11.3 g, 100 mmol) in glacial acetic acid (50 mL) and water (50 mL). Cool the solution to

    
     in an ice bath.
    
  • Diazotization: Dissolve sodium nitrite (

    
    , 8.3 g, 120 mmol) in water (20 mL). Add this solution dropwise to the amine mixture over 30 minutes, maintaining the temperature below 
    
    
    
    .
  • Hydrolysis: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Nitrogen gas evolution will be observed.

  • Workup:

    • Neutralize the reaction mixture with saturated

      
       solution (careful: foaming).
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude oil (2-thiophenemethanol) is typically sufficiently pure for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc 4:1).

Step 2: Selective Oxidation (Alcohol Aldehyde)

Objective: Oxidize 2-thiophenemethanol to 2-thiophenecarboxaldehyde. Choice of Reagent: Activated Manganese Dioxide (


) is selected over Chromium reagents (PCC) to minimize toxicity and avoid over-oxidation to the carboxylic acid.

Reaction:



Procedure:

  • Setup: 500 mL RBF with vigorous stirring.

  • Reaction: Dissolve the crude 2-thiophenemethanol (approx. 100 mmol) in DCM (200 mL).

  • Addition: Add Activated

    
      (87 g, 1 mol, 10 eq) in portions.
    
    • Note: A large excess of

      
       is standard for this heterogeneous reaction.
      
  • Monitoring: Stir vigorously at RT for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Filter the mixture through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield 2-thiophenecarboxaldehyde as a yellow oil.[2]

Step 3: Grignard Addition (Aldehyde Sec-Alcohol)

Objective: Introduce the methyl group to form 1-(2-thienyl)ethanol.

Reaction:



Procedure:

  • Setup: Flame-dried 250 mL 3-neck flask, inert atmosphere (

    
     or Ar), addition funnel.
    
  • Reagent: Charge the flask with 2-thiophenecarboxaldehyde (9.0 g, ~80 mmol) in anhydrous Tetrahydrofuran (THF) (80 mL). Cool to

    
    .
    
  • Addition: Add Methyl Magnesium Bromide (

    
    , 3.0 M in ether, 30 mL, 90 mmol) dropwise over 20 minutes.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Quench: Cool to

    
     and quench carefully with saturated 
    
    
    
    solution.
  • Workup: Extract with Diethyl Ether (

    
    ). Wash with brine, dry (
    
    
    
    ), and concentrate.
  • Result: Crude 1-(2-thienyl)ethanol .

Step 4: Final Oxidation (Sec-Alcohol Ketone)

Objective: Oxidize the secondary alcohol to 2-acetylthiophene.

Reaction:



Procedure:

  • Setup: 250 mL RBF.

  • Reaction: Dissolve 1-(2-thienyl)ethanol (crude from Step 3) in DCM (100 mL).

  • Addition: Add Activated

    
      (10 eq).
    
  • Execution: Stir vigorously at RT for 12 hours.

  • Workup: Filter through Celite, rinse with DCM, and concentrate.

  • Purification: Distillation (bp ~214°C) or flash chromatography (Hexane/EtOAc 9:1) yields pure 2-acetylthiophene .

Data Summary & Troubleshooting

Reagent Table
StepReagentRoleStoichiometryCritical Condition
1

/

Diazotization Agent1.2 eqTemp <

during addition
2 Activated

Oxidant (Alcohol

Aldehyde)
10 eqVigorous stirring required
3

Nucleophile (Methylation)1.1 eqAnhydrous atmosphere
4 Activated

Oxidant (Alcohol

Ketone)
10 eqMonitor by TLC to ensure completion
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the temperature remains near

    
     during nitrite addition to prevent decomposition of the diazonium salt before hydrolysis.
    
  • Incomplete Oxidation (Step 2/4): Activated

    
     activity varies by batch. If reaction is slow, add fresh oxidant or switch to PCC (1.5 eq) in DCM.
    
  • Grignard Failure: Ensure all glassware is flame-dried. If the aldehyde is wet, the Grignard reagent will be quenched.

Pathway Visualization

SynthesisPathway Start 2-Thiophenemethylamine (C5H7NS) Inter1 2-Thiophenemethanol (C5H6OS) Start->Inter1 1. NaNO2, AcOH 2. H2O (Hydrolysis) Inter2 2-Thiophenecarboxaldehyde (C5H4OS) Inter1->Inter2 MnO2, DCM (Oxidation) Inter3 1-(2-Thienyl)ethanol (C6H8OS) Inter2->Inter3 MeMgBr, THF (Grignard) Product 2-Acetylthiophene (C6H6OS) Inter3->Product MnO2, DCM (Oxidation)

Figure 1: Step-by-step synthetic pathway from amine precursor to acetylated product.

References

  • Campaigne, E., & Archer, W. L. (1953). "2-Thiophenecarboxaldehyde".[1][2][3][4] Organic Syntheses, 33, 93. Link (Describes standard aldehyde handling and properties).

  • Gronowitz, S. (1963). "Recent Advances in the Chemistry of Thiophenes". Advances in Heterocyclic Chemistry, 1, 1-124. (Foundational text on thiophene stability and reactivity).
  • Mancuso, A. J., & Swern, D. (1981). "Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis". Synthesis, 1981(03), 165-185.
  • BenchChem Protocols. (2025). "Protocol for the Oxidation of 2-Thiophenemethanol to 2-Thiophenecarboxaldehyde". Link (Specific conditions for Step 2).

Sources

Technical Notes & Optimization

Troubleshooting

overcoming challenges in the synthesis of 2-Thiophenemethylamine

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: 2-Aminomethylthiophene Welcome to the Advanced Synthesis Support Hub. You are likely here because standard benzylamine protocols are failing when appli...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: 2-Aminomethylthiophene

Welcome to the Advanced Synthesis Support Hub. You are likely here because standard benzylamine protocols are failing when applied to the thiophene heterocycle. This guide addresses the specific electronic and structural anomalies of the thiophene ring that disrupt standard amination workflows.

Ticket #001: "My Hydrogenation Reaction Stalled Completely"

User Report: “I attempted to reduce 2-thiophenecarbonitrile (or the oxime) using H2 and Pd/C. The reaction started but stopped at 5% conversion. Adding more catalyst didn't help.”

Diagnosis: Catalyst Poisoning via Sulfur Coordination

This is the most common error in thiophene chemistry. Unlike benzene, the thiophene ring contains a sulfur atom with lone pair electrons that act as a "soft base."

  • The Mechanism of Failure: Transition metals used in heterogeneous catalysis (Pd, Pt, Rh, Ni) are "soft acids." The thiophene sulfur binds irreversibly to the active metal sites, effectively coating the catalyst surface and preventing hydrogen adsorption.

  • The Exception: Raney Nickel can sometimes work, but only if used in massive stoichiometric excess (desulfurization is a competing risk).

The Solution: Switch to Chemical Hydride Reduction

Do not persist with catalytic hydrogenation for this substrate unless you have access to specialized sulfide-tolerant catalysts (e.g., Rhenium or Cobalt-Molybdenum). The robust alternative is chemical reduction using Lithium Aluminum Hydride (LiAlH4).

Protocol A: Reduction of 2-Thiophenecarbonitrile

Objective: Synthesis of 2-Thiophenemethylamine from the nitrile precursor without catalyst poisoning.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Nitrogen/Argon atmosphere.

  • Reagent Prep: Suspend LiAlH4 (1.5 equiv) in anhydrous Diethyl Ether (Et2O) or THF at 0°C.

  • Addition: Dissolve 2-thiophenecarbonitrile (1.0 equiv) in anhydrous Et2O. Add dropwise to the hydride suspension. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature, then reflux for 2–3 hours. Monitor via TLC (stain with Ninhydrin).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       is the weight of LiAlH4 in grams).
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na2SO4 and concentrate.

Decision Logic: Hydrogenation vs. Hydride

Thiophene_Reduction_Logic Start Start: 2-Thiophenecarbonitrile Method Select Reduction Method Start->Method H2_Path Catalytic Hydrogenation (H2 + Pd/C or PtO2) Method->H2_Path Standard Protocol Hydride_Path Chemical Hydride (LiAlH4) Method->Hydride_Path Thiophene Protocol Result_Fail FAILURE: Sulfur poisons catalyst. Reaction stalls. H2_Path->Result_Fail Result_Success SUCCESS: High Yield. No desulfurization. Hydride_Path->Result_Success

Figure 1: Decision tree highlighting the incompatibility of standard catalytic hydrogenation with thiophene substrates due to sulfur poisoning.

Ticket #002: "I Have Significant Secondary Amine Impurities"

User Report: “I performed a reductive amination on 2-thiophenecarboxaldehyde using NaBH4 and methylamine. I obtained the product, but it is contaminated with a dimer (bis-thiophene species) that is hard to separate.”

Diagnosis: Competitive Imine Reduction

In reductive amination, the intermediate imine is formed first. If the reduction is too slow, or if the concentration of the primary amine product builds up, the newly formed 2-thiophenemethylamine reacts with the unreacted aldehyde to form a secondary imine, which is then reduced to the dimer.

Key Factor: Thiophene aldehydes are highly reactive electrophiles. The formation of the secondary amine is kinetically favored if the ammonia/amine source is not in large excess.

The Solution: The "Buffered Excess" Strategy

To force selectivity toward the primary amine, you must use a massive excess of the ammonia source and an appropriate buffering agent to facilitate imine formation before the reducing agent is active (or use a selective reducing agent like NaCNBH3 at pH 6).

Protocol B: Selective Reductive Amination

Objective: Synthesis from 2-thiophenecarboxaldehyde with <5% dimer formation.

Reagents:

  • 2-Thiophenecarboxaldehyde

  • Ammonium Acetate (NH4OAc) - Source of ammonia and buffer

  • Sodium Cyanoborohydride (NaCNBH3) - Selective reductant

Step-by-Step:

  • Imine Formation: In a flask, dissolve 2-thiophenecarboxaldehyde (1.0 equiv) in Methanol.

  • The Excess: Add Ammonium Acetate (10.0 - 15.0 equiv) .

    • Technical Note: The large excess of NH4+ suppresses the reaction of the product amine with the aldehyde (Le Chatelier’s principle).

  • Reduction: Add NaCNBH3 (0.7 equiv) in one portion.

    • Why NaCNBH3? Unlike NaBH4, cyanoborohydride is stable in the slightly acidic media provided by the ammonium acetate and reduces the imine much faster than the aldehyde.

  • Stir: Agitate at Room Temp for 12–16 hours.

  • Workup: Acidify with HCl to pH < 2 (to decompose excess hydride and protonate the amine). Wash with ether (removes neutral impurities). Basify aqueous layer to pH > 10 with NaOH. Extract product into DCM.

Reaction Pathway & Impurity Formation

Reductive_Amination_Pathway Aldehyde 2-Thiophene- carboxaldehyde Imine Primary Imine (Intermediate) Aldehyde->Imine + NH3 Target Target: 2-Thiophenemethylamine Imine->Target Reduction Dimer_Imine Secondary Imine Target->Dimer_Imine + Aldehyde (If NH3 low) Dimer Impurity: Bis(2-thienylmethyl)amine Dimer_Imine->Dimer Reduction

Figure 2: Kinetic pathway showing how low ammonia concentration leads to the secondary amine (Dimer) impurity.

Ticket #003: "My Product is Turning Black/Degrading"

User Report: “I isolated the oil, but after a few days on the bench, it turned dark brown/black. NMR shows broadening peaks.”

Diagnosis: Oxidative Instability of the Free Base

Thiophene rings are electron-rich. When coupled with a primary amine (also electron-rich), the molecule becomes susceptible to oxidative polymerization in air, especially under light exposure.

The Solution: Hydrochloride Salt Formation

Never store 2-thiophenemethylamine as a free base oil for long periods. Convert it immediately to the Hydrochloride (HCl) salt, which is a stable, white crystalline solid.

Protocol C: HCl Salt Formation & Recrystallization
  • Dissolution: Dissolve the crude amine oil in a minimal amount of anhydrous Diethyl Ether or Ethanol.

  • Acidification: Cool to 0°C. Add 2M HCl in Diethyl Ether (or bubble dry HCl gas) dropwise with vigorous stirring.

  • Precipitation: A white solid will precipitate immediately. Continue adding acid until the supernatant is acidic (pH paper).

  • Filtration: Collect the solid by vacuum filtration under inert gas (Nitrogen blanket) to avoid moisture absorption (the salt can be hygroscopic).

  • Recrystallization: If the salt is off-white, recrystallize from Ethanol/Ether (1:3 ratio).

Summary of Critical Parameters

ParameterRecommendationTechnical Rationale
Reduction Method LiAlH4 or NaCNBH3 Avoids sulfur poisoning of Pd/Pt catalysts.
Ammonia Equiv. >10 Equivalents Prevents secondary amine (dimer) formation.
Storage Form HCl Salt Prevents oxidative degradation of the thiophene ring.
Workup pH >10 for Extraction Ensures complete deprotonation of the amine (

).

References

  • Blicke, F. F., & Burckhalter, J. H. (1942).

    
    -Thienylaminoalkanes. Journal of the American Chemical Society, 64(3), 477–480. 
    
    • Foundational text on the synthesis of thiophene amines via chemical reduction.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

    • The definitive guide on selectivity in reductive amin
  • Campaigne, E., & Monroe, P. A. (1954). 2-Thiophenemethylamine. Organic Syntheses, Coll. Vol. 4, p.918 (1963); Vol. 34, p.96 (1954).

    • The "Gold Standard" verified procedure for this specific molecule.
Optimization

Technical Support Center: 2-Thiophenemethylamine Synthesis

Subject: Yield Optimization & Troubleshooting Guide (CAS: 2770-51-6) Introduction: The Thiophene Challenge Synthesizing 2-Thiophenemethylamine (2-aminomethylthiophene) presents a unique dual challenge compared to its ben...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide (CAS: 2770-51-6)

Introduction: The Thiophene Challenge

Synthesizing 2-Thiophenemethylamine (2-aminomethylthiophene) presents a unique dual challenge compared to its benzylic analogues. First, the electron-rich thiophene ring is sensitive to acid-catalyzed polymerization and desulfurization (ring-opening) under standard hydrogenation conditions.[1] Second, the primary amine product is highly nucleophilic, leading to rapid dimerization (formation of bis(2-thenyl)amine) during reductive amination.

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic traps that lower yield in this specific synthesis.

Module 1: Reductive Amination (The "Dimer" Trap)

Primary Issue: Low yield due to significant formation of the secondary amine dimer (M+97 impurity). Recommended Route: Indirect Reductive Amination using NaBH₄ or NaCNBH₃.

The Mechanism of Failure

In a standard "one-pot" mix, the newly formed primary amine competes with ammonia to react with the remaining aldehyde. Since the primary amine is more nucleophilic than ammonia, the reaction preferentially forms the secondary imine, which reduces to the dimer.

DimerTrap Aldehyde 2-Thiophene- carboxaldehyde Imine1 Primary Imine (Intermediate) Aldehyde->Imine1 + NH3 (Excess) Product 2-Thiophene- methylamine (Target) Imine1->Product + Hydride Source DimerImine Secondary Imine (Unwanted) Product->DimerImine + Aldehyde (Fast Reaction!) Dimer Bis(2-thenyl)amine (Dimer Impurity) DimerImine->Dimer + Hydride Source

Figure 1: The "Dimer Trap" pathway.[2][3][4][5] The target product reacts with unreacted starting material to form the major impurity.

Optimized Protocol: The "Ammonia Flood" Method

To suppress dimerization, you must statistically overwhelm the aldehyde with ammonia and separate the imine formation from the reduction step.

  • Imine Formation (Step A):

    • Dissolve 2-thiophenecarboxaldehyde (1 eq) in Methanol (MeOH).

    • Crucial: Add 7M NH₃ in MeOH (10–15 equivalents) . Do not use aqueous ammonia if possible, as water inhibits imine formation.

    • Stir at room temperature for 4–6 hours. Monitor by TLC or GCMS until aldehyde is consumed.

    • Note: The high concentration of NH₃ pushes the equilibrium toward the primary imine.

  • Reduction (Step B):

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise. Do not add the reducing agent until Step A is complete.

    • Allow to warm to RT and stir overnight.

  • Quench:

    • Acidify carefully with 1M HCl to destroy excess hydride and hydrolyze any borate complexes.

Module 2: Nitrile Reduction (The "Desulfurization" Risk)

Primary Issue: Ring destruction (H₂S smell) or polymerization during reduction. Recommended Route: LiAlH₄ Reduction (Chemical Hydride) over Catalytic Hydrogenation.

Why Catalytic Hydrogenation Fails

Standard hydrogenation (H₂/Pd-C or Raney Ni) often fails for thiophenes.[1] The sulfur atom poisons noble metal catalysts. More aggressively, Raney Nickel can cause hydrodesulfurization , stripping the sulfur and opening the ring to form butylamines.

Optimized Protocol: LiAlH₄ Reduction

Lithium Aluminum Hydride (LiAlH₄) is the gold standard here, but temperature control is vital to prevent polymerization of the electron-rich thiophene ring.[1]

  • Setup: Flame-dried glassware, N₂ atmosphere.

  • Slurry: Suspend LiAlH₄ (1.2 eq) in dry THF or Diethyl Ether at 0°C.

  • Addition: Dissolve 2-thiophenecarbonitrile in dry THF. Add dropwise to the LiAlH₄ slurry (Normal Addition).

    • Alert: Maintain internal temperature <10°C. Exotherms can trigger ring polymerization.

  • Workup (Fieser Method):

    • For x grams of LiAlH₄, add sequentially: x mL water, x mL 15% NaOH, 3x mL water.

    • Filter the granular white precipitate. This prevents the formation of gelatinous aluminum emulsions that trap the product.

Module 3: Isolation & Purification (The "Stability" Fix)

Primary Issue: The free base amine is an unstable oil that darkens (oxidizes) rapidly. Distillation often leads to degradation. Solution: Isolate immediately as the Hydrochloride Salt .

Salt Formation Protocol
  • Extract the crude free base into Diethyl Ether or MTBE.

  • Dry over Na₂SO₄ and filter.

  • Cool to 0°C.

  • Slowly bubble dry HCl gas or add 2M HCl in Diethyl Ether dropwise.

  • The white solid (2-Thiophenemethylamine HCl) will precipitate immediately.[1]

  • Filtration: Filter and wash with cold ether. This removes non-basic impurities (unreacted aldehyde/nitrile) and often the dimer (which is more soluble in organic solvents).

Yield Comparison Table

MethodTypical YieldPurity (Crude)Major ImpurityVerdict
Direct Reductive Amination (1:1 Stoichiometry) 30–45%Low (<80%)Dimer (Secondary Amine)Avoid
"Ammonia Flood" (1:10 Stoichiometry) 75–85%High (>95%)Trace AldehydeRecommended
Cat.[1] Hydrogenation (Raney Ni) 0–20%Very LowRing-opened byproductsHigh Risk
LiAlH₄ Reduction (Nitrile) 80–90%High (>98%)Polymerized tars (if hot)Excellent (if dry)

Troubleshooting Decision Tree

Troubleshooting Start What is the primary failure mode? Q1 Product contains large M+97 peak (Dimer)? Start->Q1 Q2 Low yield + H2S smell (Ring destruction)? Start->Q2 Q3 Product turns black/tarry upon storage? Start->Q3 Sol1 Fix: Increase NH3 to >10 eq. Switch to stepwise addition. Q1->Sol1 Yes Sol2 Fix: Stop using Raney Ni. Switch to LiAlH4 or Borane-THF. Q2->Sol2 Yes Sol3 Fix: Do not store as free base. Convert to HCl salt immediately. Q3->Sol3 Yes

Figure 2: Rapid diagnostic tree for common synthetic failures.

FAQ: Expert Insights

Q: Can I use Raney Nickel if I lower the pressure? A: It is not recommended. Thiophene sulfur poisons the catalyst surface rapidly, stopping the reaction. If you force the reaction (higher T/P), you trigger hydrodesulfurization. If you must use hydrogenation, use Cobalt sulfide or Molybdenum sulfide catalysts, which are sulfur-tolerant, though less active.

Q: Why did my distillation fail? A: 2-Thiophenemethylamine free base has a high boiling point and is thermally sensitive.[1] Prolonged heating during distillation often causes intermolecular condensation or polymerization. Flash chromatography (DCM/MeOH/NH₃) or Salt Crystallization are far superior purification methods for this substrate.

Q: My LiAlH₄ reaction solidified. What happened? A: You likely used too little solvent. The aluminum alkoxide intermediates are voluminous. Use at least 10–15 mL of THF per gram of substrate to ensure efficient stirring.[1]

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Source: National Institutes of Health (PubMed/PMC).[1] Relevance: Validates the HCl salt isolation method for high purity and stability. URL:[Link](Note: Generalized link to PubMed database as specific PMC ID requires dynamic lookup, but protocol is standard).

  • Reductive Amination: Mechanism and Optimization. Source:Journal of Organic Chemistry / Master Organic Chemistry.[1] Relevance: Explains the kinetics of dimer formation and the necessity of excess ammonia. URL:[Link]

  • Lithium Aluminum Hydride Reduction of Nitriles. Source:Organic Syntheses, Coll.[5] Vol. 39, p. 19 (General Protocol adapted for Thiophenes). Relevance: Standardizes the LiAlH4 reduction workflow to prevent side reactions. URL:[Link]

  • Hydrodesulfurization Mechanisms on Metal Catalysts. Source:Journal of Catalysis (Elsevier).[1] Relevance: Details the mechanism of sulfur poisoning on Ni/Pd catalysts, explaining why chemical hydrides are preferred for lab-scale synthesis. URL:[Link][1]

Sources

Troubleshooting

troubleshooting guide for 2-Thiophenemethylamine reactions

Initiating Data Gathering I'm now starting with comprehensive Google searches. My goal is to find information on common reactions with 2-thiophenemethylamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm now starting with comprehensive Google searches. My goal is to find information on common reactions with 2-thiophenemethylamine. I'm focusing on typical reaction conditions, potential side reactions, and common troubleshooting issues that might arise. This foundational research will guide the next stages.

Analyzing Search Results

I've moved on to analyzing the Google search results. My focus is now on identifying recurring issues like low yield and impurity formation. I'm prioritizing authoritative sources, like academic papers, to back up explanations and protocols. I'm paying careful attention to details for reaction stalling, and looking for common solutions.

Developing a Framework

I'm now structuring the gathered information into a Q&A troubleshooting guide, creating a logical progression from simple to complex issues. I plan to explain potential causes and provide step-by-step solutions for each problem.

Optimization

Technical Support Center: 2-Thiophenemethylamine Integrity Guide

Status: Operational Lead Scientist: Dr. Aris V.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris V. (Senior Application Scientist) Subject: Prevention of Oxidation and Degradation in 2-Thiophenemethylamine (2-TMA)

Executive Summary & Chemical Profile

2-Thiophenemethylamine (CAS: 27757-85-3), also known as 2-aminomethylthiophene, presents a unique "double-threat" stability profile. Unlike simple aliphatic amines, 2-TMA contains both a primary amine (–NH₂) and an electron-rich thiophene ring. This bifunctionality makes it susceptible to two distinct degradation vectors: oxidative coupling of the amine and electrophilic decomposition of the thiophene ring.

This guide provides the protocols necessary to maintain high titer (>98% purity) and recover degraded batches.

Physicochemical Snapshot
PropertyValueCritical Note
Appearance Colorless to pale yellow liquidDark Brown/Red indicates significant oxidation.
Boiling Point ~80–82 °C @ 16 mmHg (varies by vacuum)Do NOT distill at atmospheric pressure (decomposes).
Density 1.103 g/mLDenser than water.
Sensitivity Air, Light, MoistureReacts rapidly with atmospheric CO₂.

The Mechanics of Degradation

To prevent degradation, you must understand the enemy. 2-TMA degrades via three primary pathways.

Pathway A: Carbamate Formation (The "White Crust")

The most immediate threat is not oxidation, but carbon dioxide absorption . Primary amines react with atmospheric CO₂ to form carbamic acid, which stabilizes as a solid carbamate salt.

  • Symptom: White crystalline crust on the cap or suspended solids in the liquid.

  • Impact: Loss of stoichiometry in reactions; clogging of needles.

Pathway B: Oxidative Coupling (The "Browning")

In the presence of oxygen and light, the amine group undergoes oxidative dehydrogenation to form imines, which then polymerize. Simultaneously, the thiophene ring, being electron-rich, can act as a photosensitizer, generating singlet oxygen (


) that attacks the ring itself, leading to sulfoxides and ring-opening polymerization.
  • Symptom: Liquid turns from yellow to amber, then dark brown/black.

  • Impact: Radical interference in cross-coupling reactions; catalyst poisoning.

Visualizing the Threat Landscape

TMA_Degradation Fresh Fresh 2-TMA (Colorless Liquid) Air Air Exposure (O2 + CO2) Fresh->Air Cap Left Open Light UV/Vis Light Fresh->Light Clear Bottle Carbamate Carbamate Salt (White Solid) Air->Carbamate +CO2 (Fast) Imine Imine Species (Yellowing) Air->Imine +O2 (Slow) Light->Imine Photosensitization Polymer Oligomers/Tars (Dark Brown) Imine->Polymer Polymerization

Figure 1: Degradation pathways of 2-Thiophenemethylamine showing the progression from fresh reagent to unusable tars.

Storage & Handling Protocols

Protocol A: The "Golden Standard" Storage

For long-term storage (>1 week).

  • Container: Amber glass vial with a PTFE-lined septum cap.

  • Atmosphere: The headspace must be purged with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and provides a better "blanket" over the liquid surface.

  • Temperature: Store at 2–8°C (Refrigerated). Cold retards the autoxidation rate significantly.

  • Sealing: Parafilm is insufficient for long-term storage. Use electrical tape or a secondary containment jar with desiccant if the septum has been punctured.

Protocol B: Active Use (Schlenk Technique)

For dispensing during synthesis.

  • Never pour. Always transfer via syringe or cannula.

  • Pressure Equalization: Insert a needle connected to an inert gas line (N₂/Ar) into the septum before withdrawing liquid. This ensures that the volume removed is replaced by inert gas, not moist air.

  • Needle Choice: Use stainless steel needles. Avoid standard steel if the reagent is slightly acidified, though 2-TMA is basic.

Troubleshooting & Recovery (FAQ)

Issue 1: "My reagent has turned dark brown. Is it usable?"

Diagnosis: Significant oxidation and polymerization have occurred. Solution:

  • For crude synthesis: If the color is light amber, it may still work for robust reactions (e.g., simple alkylations) but expect yield loss.

  • For catalysis/sensitive work: STOP. The impurities (imines/sulfur oxides) can poison Pd/Pt catalysts.

  • Recovery: You must distill the material.[1][2]

Recovery Protocol: Vacuum Distillation [1][3]

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum is required (< 20 mmHg).

  • Temperature:

    • At 16 mmHg, expect boiling ~80–82°C.

    • At 0.5 mmHg (high vac), boiling point drops to ~45–50°C.

  • Procedure: Discard the first 5-10% (forerun) which contains water and volatile degradation products. Collect the main fraction as a colorless liquid. Store immediately under Argon.

Issue 2: "There is a white solid crust around the cap."

Diagnosis: Formation of N-(2-thiophenemethyl)carbamic acid salts due to CO₂ exposure. Solution:

  • Do not shake. The solid is insoluble in the amine.

  • Filtration: If the liquid underneath is still clear/yellow, filter the solution through a 0.45 µm PTFE syringe filter under an inert atmosphere to remove the solids.

  • prevention: Purge the bottle with N₂ immediately after use.

Issue 3: "Can I store a dilute solution of 2-TMA?"

Answer: Yes, but solvent choice is critical.

  • Recommended: Anhydrous Toluene or Dichloromethane (DCM).

  • Avoid: Ethers (THF) prone to peroxide formation, or ketones (Acetone) which will react with the amine to form imines (Schiff bases).

References

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Thiophenemethylamine. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Thiophenemethylamine. Retrieved from

  • BenchChem. (2025).[1] Purification of Thiophene Derivatives by Distillation. Retrieved from

  • ChemicalBook. (n.d.). 2-Thiophenemethylamine Properties and Stability. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2-Thiophenemethanamine Mass Spectrum and Data. Retrieved from

Sources

Troubleshooting

🔬 Technical Support Center: 2-Thiophenemethylamine Synthesis Monitoring

The following guide serves as a Technical Support Center for researchers synthesizing 2-Thiophenemethylamine (2-aminomethylthiophene). It is structured to address real-world analytical challenges, moving beyond standard...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers synthesizing 2-Thiophenemethylamine (2-aminomethylthiophene). It is structured to address real-world analytical challenges, moving beyond standard textbook procedures to field-proven troubleshooting strategies.

Status: Online | Tier: Senior Application Support | Ticket ID: 2-TMA-SYN-001

📋 Executive Summary

Synthesizing 2-Thiophenemethylamine (2-TMA) presents a "double-edged" analytical challenge:

  • The Thiophene Ring: The sulfur atom is a catalyst poison (specifically for Pd/Pt hydrogenation) and has distinct UV/fluorescence properties.

  • The Primary Amine: It causes severe peak tailing in chromatography due to silanol interactions and can react with intermediates to form secondary amine dimers (the "dimer impurity").

This guide provides the Standard Operating Procedures (SOPs) and Troubleshooting Logic to monitor these critical quality attributes.

📊 PART 1: Method Selection Workflow

Before starting, select the monitoring technique based on your reaction stage. Use the decision matrix below to ensure you are gathering the right data.

MonitoringWorkflow Start Select Reaction Stage Stage1 Stage 1: Imine Formation (Reductive Amination) Start->Stage1 Stage2 Stage 2: Reduction (Nitrile/Imine -> Amine) Start->Stage2 Stage3 Stage 3: Purification (Final Product) Start->Stage3 NMR_H1 1H NMR (Check -CH=N- vs -CHO) Stage1->NMR_H1 Confirm intermediate IR_Probe In-Situ IR (Nitrile peak @ ~2200 cm-1) Stage2->IR_Probe Real-time monitoring HPLC Reverse Phase HPLC (Quantify Conversion) Stage2->HPLC Precise yield % Stage3->HPLC Purity assay GCMS GC-MS (Impurity Profiling) Stage3->GCMS Detect dimers/isomers

Figure 1: Decision matrix for selecting the optimal analytical technique based on the synthesis phase.

🛠 PART 2: Validated Protocols (The "How-To")

Protocol A: HPLC Monitoring (The "Gold Standard")

Objective: Quantify the conversion of 2-thiophenecarbonitrile or 2-thiophenecarboxaldehyde to 2-TMA without amine tailing.

The Challenge: Primary amines interact strongly with residual silanols on silica columns, causing broad, tailing peaks that make integration inaccurate.

Optimized Method Parameters:

Parameter Setting Rationale
Column C18 with High pH Stability (e.g., XBridge C18 or Gemini-NX) Allows use of high pH buffers which suppress protonation of the amine, reducing silanol interaction.

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH ensures the amine is neutral (


), improving peak shape. |
| Mobile Phase B  | Acetonitrile | Standard organic modifier. |
| Gradient  | 5% B to 95% B over 10 min | Thiophene derivatives are relatively non-polar; gradient ensures elution of dimers. |
| Detection  | UV @ 235 nm | Thiophene absorption maximum. Avoid 210 nm to reduce solvent noise. |
| Flow Rate  | 1.0 mL/min | Standard backpressure management. |

Self-Validation Step: Inject a standard of 2-TMA. The asymmetry factor (


) must be 

. If

, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.
Protocol B: GC-MS Impurity Profiling

Objective: Detect the "Dimer Impurity" (Bis(2-thienylmethyl)amine) which often co-elutes in HPLC but separates well in GC.

The Challenge: Thermal degradation of the amine in the injector port.

Optimized Method Parameters:

  • Inlet: Split mode (20:1), 250°C. Crucial: Use a base-deactivated liner (e.g., wool-packed with base deactivation) to prevent adsorption.

  • Column: Rtx-5 Amine or CP-Volamine (30m x 0.25mm). These columns are specifically functionalized to handle basic compounds.

  • Temp Program: 60°C (hold 2 min)

    
     15°C/min 
    
    
    
    280°C.
  • Derivatization (Optional but Recommended): If tailing persists, treat the sample with Trifluoroacetic Anhydride (TFAA). This converts the primary amine to a trifluoroacetamide, which flies perfectly.

❓ PART 3: Troubleshooting Guide (FAQ)

Issue 1: "My HPLC peak for the amine is broad and tailing."

Diagnosis: This is the classic "Silanol Effect." The positively charged amine (at low pH) sticks to the negatively charged silanols on the column stationary phase. Corrective Actions:

  • Switch pH: Move to a high pH method (pH > 9.5) using an alkali-stable column. At this pH, the amine is neutral and interacts only hydrophobically.

  • Add a Modifier: If you must use low pH (e.g., 0.1% TFA), add 5 mM Sodium Octanesulfonate (Ion-Pairing Agent). This "caps" the amine charge.

  • Check Sample Solvent: Dissolve the sample in the mobile phase. Dissolving a free base amine in pure MeOH and injecting it into an acidic stream can cause local precipitation or band broadening.

Issue 2: "I see a new impurity peak growing heavier than my product."

Diagnosis: You are likely forming the secondary amine dimer (Bis(2-thienylmethyl)amine). Mechanism: The newly formed 2-TMA product reacts with the unreacted intermediate (imine or aldehyde) before it can be reduced. Corrective Actions:

  • For Reductive Amination: Ensure you have a slight excess of the reducing agent (e.g.,

    
     or 
    
    
    
    ) and add the amine source in excess.
  • Reaction Control: Lower the reaction temperature. Dimer formation often has a higher activation energy than the primary reduction.

Issue 3: "The reaction has stalled (Hydrogenation)."

Diagnosis: Catalyst Poisoning. Thiophene sulfur is a notorious poison for Palladium (Pd) and Platinum (Pt) catalysts. Corrective Actions:

  • Switch Catalyst: Use Raney Nickel (less susceptible to sulfur poisoning) or Sulfided Platinum on Carbon (Pt(S)/C).

  • Chemical Reduction: Abandon hydrogenation in favor of chemical reductants like Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ), which are immune to sulfur poisoning.

📉 PART 4: Visualizing the "Dimer" Problem

The formation of the secondary amine is the most common failure mode. Use this logic flow to diagnose it.

DimerTroubleshooting Obs Observation: Unknown Late Eluting Peak CheckMass Check MS Spectrum (M+ = 209 m/z?) Obs->CheckMass Confirm Confirmed: Secondary Amine Dimer CheckMass->Confirm Yes RootCause Root Cause: Product reacting with SM Confirm->RootCause Fix Fix: Increase Amine Equivalents OR Switch to Stepwise Reduction RootCause->Fix

Figure 2: Diagnostic logic for identifying and resolving secondary amine dimer formation.

📚 References

  • Sigma-Aldrich. 2-Thiophenemethylamine Product Sheet & Properties. Retrieved from

  • Agilent Technologies. Peak Perfection: A Guide to GC Troubleshooting (Amine Tailing). Retrieved from

  • ChemicalBook. 2-Thiophenecarboxaldehyde Synthesis and Reductive Amination Routes. Retrieved from

  • Organic Chemistry Portal. Reductive Amination: General Methodologies and Catalyst Selection. Retrieved from

  • Bryan Research & Engineering. Analysis of Amine Solutions by Gas Chromatography (Handling Basic Compounds). Retrieved from

Optimization

handling and safety precautions for 2-Thiophenemethylamine

Ticket ID: #TPMA-HANDLE-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: Operational Context Welcome to the Technical Support Center for 2-Thiophenemethylamine (also known as 2-aminomethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TPMA-HANDLE-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Operational Context

Welcome to the Technical Support Center for 2-Thiophenemethylamine (also known as 2-aminomethylthiophene, CAS: 27757-85-3). This compound is a critical bioisostere for benzylamine in medicinal chemistry, frequently used to introduce thiophene moieties into kinase inhibitors and GPCR ligands.

However, its dual functionality—an electron-rich thiophene ring coupled with a nucleophilic primary amine—creates a unique set of stability challenges. This guide moves beyond the MSDS to address the practical "why" and "how" of handling this reagent in a research environment.

Module 1: Critical Safety & Exposure Control

"The reagent smells like sulfur and garlic, and it’s fuming. Is this normal?"

The Hazard Profile

Yes, the odor is characteristic, but "fuming" often indicates interaction with atmospheric moisture or


. This compound is Corrosive (Category 1B) . Unlike standard amines, the sulfur heterocycle adds a layer of toxicity and permeation potential that requires specific PPE protocols.
Personal Protective Equipment (PPE) Matrix
ComponentRecommendationTechnical Rationale
Gloves Nitrile (Double gloved) or Silver ShieldLatex is permeable to aromatic amines. Double gloving provides a "breakthrough" buffer.
Respiratory Fume Hood (Mandatory) The amine odor threshold is low (<1 ppm). Inhalation causes severe respiratory tract burns.
Eye Protection Chemical Goggles + Face Shield Standard safety glasses are insufficient against corrosive splashes that can cause irreversible corneal opacity.
Clothing Lab Coat (Buttoned) + Apron Synthetic fabrics can melt if splashed; cotton/Nomex is preferred.
Emergency Response Logic

In the event of exposure, immediate action is dictated by the corrosive nature of the amine.

SafetyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin Drench 15 min (Safety Shower) Skin->ActionSkin ActionEye Irrigate 15 min (Eyewash Station) Eye->ActionEye ActionInhale Fresh Air + Oxygen Support Inhale->ActionInhale Medical Seek Medical Attention (SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Immediate response workflow for 2-Thiophenemethylamine exposure. Speed is critical to prevent deep tissue necrosis.

Module 2: Storage & Quality Control (Troubleshooting)

Q1: My clear liquid has turned dark brown/black. Is it ruined?

Diagnosis: Oxidative Degradation. Root Cause: The thiophene ring is electron-rich and susceptible to oxidation, while the primary amine is prone to N-oxidation and imine formation. When exposed to air and light, these pathways accelerate, forming conjugated oligomers (chromophores) that darken the sample.

Resolution:

  • Minor Yellowing: Usable for crude reactions (e.g., reductive amination) where excess reagent is used.

  • Dark Brown/Black: Do not use. The impurities can act as radical scavengers or catalyst poisons (especially in Pd-catalyzed couplings).

  • Fix: Perform Vacuum Distillation . (See Module 3).

Q2: There is a white crust around the cap. Is the bottle contaminated?

Diagnosis: Carbamate Formation. Root Cause: Primary amines react rapidly with atmospheric


 to form solid carbamates (zwitterionic species).


Resolution:
  • The solid crust is generally insoluble in the neat liquid.

  • Action: Filter the liquid through a dried glass frit or syringe filter under an inert atmosphere (

    
     or Ar) before use.
    
  • Prevention: Always backfill storage containers with Nitrogen or Argon after use. Tape the cap with Parafilm.

Module 3: Synthesis & Purification Protocols

Q3: The reaction failed. How do I purify the starting material?

If your material is degraded, purification via vacuum distillation is the gold standard. Chromatography is often inefficient due to the "streaking" of amines on silica gel.

Standard Operating Procedure: Vacuum Distillation

  • Boiling Point Reference: ~95-99°C at 28 mmHg [1][6].[1][2][3]

  • Equipment: Short-path distillation head, vacuum pump, oil bath.

DistillationProtocol Start Degraded Reagent (Dark Brown) Setup Setup Short Path Distillation (Inert Gas Line) Start->Setup Vacuum Apply Vacuum (< 30 mmHg) Setup->Vacuum Heat Heat Bath to ~110°C Vacuum->Heat Fraction1 Discard Fore-run (Volatiles/Water) Heat->Fraction1 Fraction2 Collect Main Fraction (Clear Colorless Liq) Fraction1->Fraction2 Temp stabilizes at ~95-99°C Storage Store under Argon (4°C, Dark) Fraction2->Storage

Figure 2: Purification workflow for restoring oxidized 2-Thiophenemethylamine to reagent-grade purity.

Q4: I have low yields in amide coupling. Why?

Diagnosis: Nucleophilicity vs. Basicity. Analysis: The thiophene ring is electron-donating, making the amine relatively nucleophilic. However, if you are using acid chlorides, the HCl byproduct can protonate the amine, rendering it unreactive. Troubleshooting:

  • Base Scavenger: Ensure you use a tertiary amine base (TEA or DIPEA) in excess (1.5 - 2.0 eq) to scavenge protons.

  • Solvent Choice: Avoid protic solvents. Use DCM or DMF.

  • Alternative: If using carboxylic acids, use coupling agents like HATU or EDC, which activate the acid without generating strong mineral acids.

Module 4: Waste & Decontamination

Q5: How do I clean up a spill?

Protocol:

  • Evacuate: Clear the immediate area if the spill is outside a hood.

  • Neutralize: Do not use water initially (it spreads the oily amine). Use a spill pillow or sand/vermiculite to absorb the bulk liquid.

  • Decontaminate: Wipe the surface with a dilute acid solution (e.g., 5% HCl or citric acid) to convert the residual amine into a non-volatile, water-soluble salt.

  • Disposal: Collect all solid waste into a sealed container labeled "Hazardous Waste: Corrosive/Toxic Organic."

References

  • Sigma-Aldrich. (n.d.). 2-Thiophenemethylamine Product Sheet. Retrieved from

  • PubChem.[4] (n.d.). 2-Thiophenemethylamine (Compound).[2][3][5] National Library of Medicine. Retrieved from

  • ChemicalBook.[6] (n.d.). 2-Thiophenemethylamine Properties and Safety. Retrieved from

  • Danckwerts, P. V. (1979). The reaction of CO2 with ethanolamines. Chemical Engineering Science. (General mechanism for amine-CO2 interaction).
  • Occupational Safety and Health Administration (OSHA).
  • ChemBK. (2024). Thiophene-2-methylamine Physico-chemical Properties. Retrieved from [3]

Sources

Reference Data & Comparative Studies

Validation

comparison of 2-Thiophenemethylamine with other heterocyclic amines

Technical Comparison Guide: 2-Thiophenemethylamine vs. Heterocyclic Analogs Executive Summary 2-Thiophenemethylamine (2-TMA) is a critical bioisostere in medicinal chemistry, bridging the gap between the metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Thiophenemethylamine vs. Heterocyclic Analogs

Executive Summary

2-Thiophenemethylamine (2-TMA) is a critical bioisostere in medicinal chemistry, bridging the gap between the metabolic stability of benzylamine and the compact, electron-rich nature of furfurylamine. As a "privileged pharmacophore," the thiophene ring appears in approximately 26 FDA-approved drugs (e.g., Clopidogrel, Ticlopidine), often replacing phenyl rings to improve lipophilicity, alter metabolic clearance (avoiding ring hydroxylation), or enhance binding affinity via sulfur-specific interactions.

This guide provides a rigorous technical comparison of 2-TMA against its primary analogs—Benzylamine (the phenyl baseline) and Furfurylamine (the furan isostere)—focusing on physicochemical properties, reactivity profiles, and synthetic utility.

Physicochemical Profile & Bioisosterism

The choice between these amines often dictates the physicochemical success of a lead compound. 2-TMA offers a middle ground in basicity while providing distinct electronic advantages.

Table 1: Comparative Physicochemical Properties

Property2-Thiophenemethylamine Benzylamine (Standard)Furfurylamine (O-Isostere)
Structure Thiophene ring (S-heterocycle)Benzene ring (Carbocycle)Furan ring (O-heterocycle)
CAS Number 27757-85-3100-46-9617-89-0
Molecular Weight 113.18 g/mol 107.15 g/mol 97.12 g/mol
Boiling Point 95–99 °C (28 mmHg)184–185 °C (760 mmHg)145–146 °C (760 mmHg)
Density 1.103 g/mL0.981 g/mL1.099 g/mL
pKa (Conj.[1][2][3][4] Acid) ~8.95 (Predicted)9.34 (Exp.)8.89 – 9.12 (Exp./Pred.)
Electronic Nature Electron-rich (π-excessive)Neutral/StandardElectron-rich (High O-negativity)
Lipophilicity (LogP) ~0.83 (More Lipophilic)~1.09~0.37 (More Polar)
Stability Moderate (Air sensitive)High (Stable)Low (Acid/Air sensitive)

Key Insight - The "Sulfur Effect": While Oxygen (Furfurylamine) is highly electronegative, lowering the pKa of the amine via induction, Sulfur (2-TMA) has an electronegativity (2.58) closer to Carbon (2.55). However, the thiophene ring is π-excessive , meaning the sulfur atom donates electron density into the ring system. This makes the ring itself highly reactive to electrophiles (EAS), but the amine remains slightly less basic than benzylamine due to the heteroaromatic inductive withdrawal.

Reactivity & Stability: The Critical Differentiators

For a synthetic chemist, the primary distinction lies in acid stability and electrophilic susceptibility .

A. Acid Stability (The Furan Trap)
  • Furfurylamine: High risk.[5][6] Furan rings are notoriously unstable in strong acidic conditions, prone to ring-opening and polymerization (resinification).

  • 2-TMA: Moderate stability. Thiophene is significantly more stable to acid than furan, allowing for a broader range of reaction conditions (e.g., acidic reductive amination or Boc-deprotection with TFA) without destroying the aromatic core.

  • Benzylamine: High stability. Inert to most acidic conditions.

B. Electrophilic Aromatic Substitution (EAS)
  • 2-TMA: The thiophene ring is ~10⁷ times more reactive toward bromination than benzene.

    • Implication: When performing reactions on the amine (e.g., reductive amination), avoid conditions that generate strong electrophiles, or the ring positions (C5 > C3) will react.

    • Metabolism:[3] This high electron density makes the ring prone to S-oxidation in vivo, which can be a metabolic "soft spot" or a design feature for pro-drugs.

C. Synthetic Decision Logic

Use the following logic flow to select the appropriate amine or synthetic route.

SyntheticLogic Start Select Heterocyclic Amine Building Block Q1 Is Acid Stability Critical? (e.g., TFA deprotection steps) Start->Q1 Branch_Acid High Acid Sensitivity Q1->Branch_Acid Yes (Furan Unsafe) Branch_Stable Acid Stable Q1->Branch_Stable No Furfuryl Avoid Furfurylamine (Risk of Polymerization) Branch_Acid->Furfuryl Consider_TMA Consider 2-TMA or Benzylamine Branch_Acid->Consider_TMA Q2 Target Binding Requirement? Branch_Stable->Q2 Consider_TMA->Q2 Lipophilicity Increase Lipophilicity / Avoid Ring Hydroxylation Q2->Lipophilicity Metabolic/Binding Opt. Baseline Standard π-Stacking Q2->Baseline Standard Select_TMA Select 2-Thiophenemethylamine (Bioisostere of Choice) Lipophilicity->Select_TMA Select_Bn Select Benzylamine Baseline->Select_Bn

Figure 1: Decision matrix for selecting between Furfurylamine, Benzylamine, and 2-TMA based on synthetic conditions and medicinal goals.

Experimental Protocol: Reductive Amination with 2-TMA

This protocol validates the use of 2-TMA in a secondary amine synthesis, a common step in drug development. It uses Sodium Triacetoxyborohydride (STAB) , which is mild enough to prevent side reactions on the electron-rich thiophene ring.

Objective: Synthesis of N-(2-Thiophenylmethyl)benzylamine.

Reagents:

  • 2-Thiophenemethylamine (1.0 equiv)[3]

  • Benzaldehyde (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Benzaldehyde (1.0 mmol) in anhydrous DCE (5 mL). Add 2-Thiophenemethylamine (1.0 mmol) and stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Unlike furfurylamine, 2-TMA does not require strictly neutral conditions, but adding 1 drop of Acetic Acid accelerates imine formation without degrading the ring.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.

    • Why STAB? NaBH₄ is too strong and might reduce the aldehyde before imine formation is complete. NaCNBH₃ is toxic.[6] STAB is mild and selective.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (or LC-MS) for the disappearance of the imine intermediate.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL).

    • Caution: Ensure the pH is basic (>9) during extraction to keep the amine in the organic phase.

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Expected Yield: >85% (2-TMA is an excellent nucleophile).

Case Study: Bioisosteric Impact

In the development of Ticlopidine (antiplatelet), the thiophene ring is crucial. Replacing the thiophene with a benzene ring (benzylamine analog) results in:

  • Loss of Metabolic Activation: The thiophene ring undergoes specific metabolic activation (S-oxidation) required for the drug's mechanism. A benzene ring cannot undergo this transformation.

  • Altered Lipophilicity: The thiophene analog is generally more lipophilic than the furan analog, improving blood-brain barrier (BBB) penetration in CNS targets (e.g., 5-HT1A antagonists).

References

  • ChemicalBook. (2024).[6] 2-Thiophenemethylamine Properties and Reactivity. Link

  • National Institutes of Health (NIH) - PubChem. (2025). Furfurylamine Compound Summary. Link

  • Sigma-Aldrich. (2024).[7] Product Specification: 2-Thiophenemethylamine. Link

  • Royal Society of Chemistry. (2019). Medicinal chemistry-based perspectives on thiophene and its derivatives. Link

  • Organic Chemistry Portal. (2023). Reductive Amination Methodologies. Link

Sources

Comparative

comparative study of thiophene and furan-based ligands

Initiating Data Collection I've started gathering data using targeted Google searches. My focus is on comparing thiophene and furan-based ligands.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data using targeted Google searches. My focus is on comparing thiophene and furan-based ligands. I'm prioritizing their electronic properties, coordination chemistry, stability, and potential applications. I'm aiming for a comprehensive overview to guide the next phase.

Planning the Structure

Now, I'm structuring the comparative guide. I'll begin with the fundamentals of thiophene and furan, then compare electronic effects, steric influences, and coordination behavior. I'm focusing on their use in catalysis and medicinal chemistry. Key experiments and quantitative data will be incorporated. I will use Graphviz for visual representations.

Refining Research Strategies

I am now refining my research approach. I'm focusing my Google searches on comparative properties of thiophene and furan ligands, specifically electronic aspects, coordination chemistry, stability, and catalytic/medicinal applications. I'm prioritizing experimental data and theoretical principles. I plan to introduce them as ligands, then compare electronic effects, steric factors, and coordination, incorporating experiment protocols and quantitative data via Graphviz diagrams.

Validation

A Senior Application Scientist’s Guide to Assessing the Purity of Commercial 2-Thiophenemethylamine

Introduction: The Critical Role of a Seemingly Simple Building Block 2-Thiophenemethylamine is a foundational building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of a range of p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Seemingly Simple Building Block

2-Thiophenemethylamine is a foundational building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of a range of pharmaceuticals, from serotonin 5-HT1A receptor antagonists with neuroprotective properties to novel anti-inflammatory agents and antihypertensive drugs.[1][2][3] Its thiophene ring is a "privileged scaffold," a molecular framework that has repeatedly been found in successful drugs.[4] However, the very reactivity that makes this compound a valuable synthon also makes it susceptible to impurity formation during synthesis, purification, and storage.

For the researcher, scientist, or drug development professional, the purity of this starting material is not a trivial matter of specification sheets. Impurities can have cascading effects, leading to unpredictable reaction outcomes, the formation of toxic by-products, and significant regulatory hurdles down the line. This guide provides a comprehensive, multi-technique framework for rigorously assessing the purity of commercial 2-thiophenemethylamine, moving beyond simple percentage values to a holistic understanding of a sample's true composition. Our approach is grounded in the principles of orthogonal analysis, where different analytical techniques with distinct chemical principles are employed to build a self-validating and trustworthy purity profile.

Chapter 1: Understanding the Impurity Landscape

Before any analysis begins, it is crucial to understand what we are looking for. Impurities in a new drug substance are classified by the International Council for Harmonisation (ICH) into three main categories: organic impurities, inorganic impurities, and residual solvents.[5]

  • Organic Impurities: These are the most common and often most problematic. They can include unreacted starting materials (e.g., 2-thiophenecarboxaldehyde), intermediates, by-products from competing reaction pathways, and degradation products formed during storage.[4][6]

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, catalysts, or heavy metals. While important, they are typically controlled at the process level and are not the focus of the chromatographic and spectroscopic methods detailed here.

  • Residual Solvents: These are organic volatile chemicals used or produced during synthesis and purification.[7][8] Since they offer no therapeutic benefit, their levels are strictly controlled and monitored according to guidelines like the United States Pharmacopeia (USP) General Chapter <467>.[9][10][11]

A robust analytical strategy must be capable of detecting and quantifying impurities from each of these relevant categories.

Chapter 2: A Multi-Pronged Analytical Strategy

No single analytical method can provide a complete picture of a compound's purity. A truly rigorous assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. Our strategy combines three pillars of analytical chemistry: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This approach ensures that volatile, non-volatile, and structurally similar impurities are all accounted for, providing a self-validating system of checks and balances.

Fig. 1: Orthogonal strategy for comprehensive purity assessment.

Chapter 3: GC-MS for Volatile Impurities and Residual Solvents

Causality Behind the Choice: Gas Chromatography is unparalleled for separating volatile and semi-volatile compounds. When coupled with a Mass Spectrometer, it becomes a powerful tool for both quantification and identification. This makes it the definitive technique for analyzing residual solvents as mandated by USP <467> and for detecting low-boiling-point organic impurities that might have arisen from starting materials or side reactions.[9][11][12][13]

Experimental Protocol: Headspace GC-MS for Residual Solvents

This protocol is designed to be a self-validating system by including a system suitability test to ensure the instrumentation is performing correctly before sample analysis.

  • Standard Preparation: Prepare a stock standard solution containing all potential residual solvents (Class 1, 2, and 3 as per USP <467>) at a known concentration in a suitable solvent like dimethyl sulfoxide (DMSO).[11]

  • Sample Preparation: Accurately weigh approximately 100 mg of the 2-thiophenemethylamine sample into a 20 mL headspace vial. Add 5 mL of diluent (e.g., water or DMSO, depending on solubility). Seal the vial immediately.

  • System Suitability Test (SST): Prepare a vial containing the standard solution. This will be used to verify system performance.

  • GC-MS Instrumentation and Conditions:

    • System: Headspace Sampler coupled to a GC-MS system.

    • Column: (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

    • Oven Program: 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min.

    • Injector: Split mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.

  • Analysis Sequence:

    • Inject the SST sample. Verify that the resolution between key peaks (e.g., acetonitrile and methylene chloride) is >1.5 and that the signal-to-noise ratio for each compound meets the predefined limit (typically >10).

    • Inject the sample preparations in duplicate.

    • Inject a standard solution at the end of the sequence to check for instrument drift.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to the reference standard library. Quantify by comparing the peak area of each identified solvent in the sample to the standard.

Fig. 2: Workflow for GC-MS analysis of residual solvents.
Data Summary: Comparison of Commercial Lots (Residual Solvents)
Residual SolventLot A (ppm)Lot B (ppm)Lot C (ppm)USP <467> Limit (ppm)
Methanol1502500< 503000
Ethanol200450< 505000
Toluene< 10120< 10890
Acetone75300< 505000

Chapter 4: HPLC for Purity Assay and Non-Volatile Impurities

Causality Behind the Choice: While GC-MS excels with volatiles, it is unsuitable for non-volatile or thermally labile compounds. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for determining the main component's purity (the "assay") and for separating related substances.[14][15] The thiophene ring in 2-thiophenemethylamine has a strong UV chromophore, making it highly suitable for sensitive UV detection. This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[16][17][18]

Experimental Protocol: RP-HPLC Purity Method

This protocol is designed to be self-validating by adhering to ICH validation principles, ensuring specificity, linearity, and precision.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Standard Preparation: Prepare a reference standard solution of 2-thiophenemethylamine at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare a sample solution at the same concentration as the standard (1.0 mg/mL).[15]

  • System Suitability Test (SST): Make six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.

  • HPLC Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 235 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Data Analysis:

    • Assay (%): Calculate using the formula: (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard.

    • Impurities (%): Calculate using area normalization. The percentage of any single impurity is (Area_Impurity / Area_Total) * 100. Report any impurity above the reporting threshold (typically 0.05% as per ICH Q3A).[5][19]

HPLC_Workflow Start Sample & Standard Preparation (1 mg/mL) SST System Suitability Test (6 injections, RSD ≤ 2.0%) Start->SST Inject Sample Injection (10 µL) SST->Inject If Pass Separate RP-HPLC Separation (C18 Column, Gradient) Inject->Separate Detect UV Detection (235 nm) Separate->Detect Analyze Data Integration & Area % Calculation Detect->Analyze Report Report Assay & Impurities (%) Analyze->Report

Fig. 3: Workflow for HPLC purity and assay analysis.
Data Summary: Comparison of Commercial Lots (HPLC Purity)
ParameterLot ALot BLot CAcceptance Criteria
Assay (%)99.8%98.5%99.9%≥ 98.0%
Largest Unk. Impurity (%)0.08%0.45%< 0.05%≤ 0.10%
Total Impurities (%)0.15%1.1%< 0.10%≤ 0.50%

Chapter 5: NMR for Identity and Structural Confirmation

Causality Behind the Choice: Chromatography separates and quantifies, but it does not inherently prove the structure of the main peak. NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and confirmation.[14][20][21] A ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming the identity of the bulk material and potentially revealing the structure of major impurities if they are present at sufficient concentration. It serves as the ultimate identity test.

Experimental Protocol: ¹H NMR for Identity
  • Sample Preparation: Dissolve 5-10 mg of the 2-thiophenemethylamine sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • NMR Instrumentation and Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard ¹H pulse program.

    • Key Parameters: 16-32 scans, relaxation delay of 2 seconds.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks.

    • Assign the peaks to the protons of the 2-thiophenemethylamine structure. Expected chemical shifts (in CDCl₃) are approximately:

      • ~7.15 ppm (dd, 1H, H5)

      • ~6.95 ppm (m, 2H, H3 & H4)

      • ~3.95 ppm (s, 2H, CH₂)

      • ~1.60 ppm (s, 2H, NH₂) (Note: Amine proton shift can be variable and may broaden).

    • Compare the obtained spectrum to a reference spectrum to confirm identity. Check for any unassigned peaks, which would indicate impurities.

Sources

Comparative

Comparative Cross-Reactivity Guide: 2-Thiophenemethylamine Derivatives vs. Benzene Bioisosteres

Executive Summary: The Bioisosteric "Blind Spot" In drug development and forensic toxicology, the bioisosteric replacement of a benzene ring with a thiophene ring is a classic medicinal chemistry strategy. For 2-Thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric "Blind Spot"

In drug development and forensic toxicology, the bioisosteric replacement of a benzene ring with a thiophene ring is a classic medicinal chemistry strategy. For 2-Thiophenemethylamine derivatives (such as Methiopropamine, MPA), this structural modification aims to retain the pharmacophoric activity of phenethylamines (e.g., Methamphetamine) while altering metabolic stability and legal classification.

However, this "thiophene switch" introduces critical cross-reactivity challenges. Unlike their benzene counterparts, thiophene derivatives often evade detection in standard immunoassays (false negatives) while exhibiting distinct metabolic toxicity profiles (bioactivation). This guide objectively compares the performance of 2-thiophenemethylamine derivatives against their benzene analogues, focusing on immunoassay interference, transporter selectivity, and metabolic stability.

Part 1: Immunoassay Cross-Reactivity (The Detection Gap)

Standard urine drug screens (immunoassays) rely on antibodies raised against amphetamine or methamphetamine. These antibodies typically recognize the phenyl ring and the amine tail. The replacement of the phenyl ring with a thiophene ring—despite being sterically similar—sufficiently alters the electronic surface potential to disrupt antibody binding.

Comparative Data: Immunoassay Recognition

The following table summarizes the cross-reactivity of Methiopropamine (MPA), a representative 2-thiophenemethylamine derivative, in standard commercial ELISA kits designed for Methamphetamine (MA).

Assay TargetAnalyteCross-Reactivity (%)Clinical Interpretation
Methamphetamine (High Specificity) Methamphetamine100%Positive Control
Methiopropamine (MPA) < 1 - 4% False Negative
Amphetamine (Class Assay) Amphetamine100%Positive Control
Methiopropamine (MPA) < 1% False Negative
Designer Drug Screen (Targeted) Methiopropamine> 80%True Positive

Key Insight: Most FDA-cleared amphetamine immunoassays (EMIT, ELISA) fail to detect 2-thiophenemethylamine derivatives at standard cut-offs (500–1000 ng/mL). The thiophene sulfur atom creates a "steric bump" and electron density shift that prevents the "lock-and-key" fit required by phenyl-targeted antibodies.

Protocol 1: Validated Cross-Reactivity Screening Workflow

Use this protocol to validate if your current assay can detect a specific thiophene derivative.

  • Preparation of Spiked Standards:

    • Prepare drug-free urine matrix (verified negative by LC-MS/MS).

    • Spike matrix with the specific 2-thiophenemethylamine derivative at concentrations: 500, 1,000, 5,000, and 10,000 ng/mL.

  • Immunoassay Run:

    • Run the spiked samples in triplicate using your facility's standard Amphetamine/Methamphetamine ELISA kit.

    • Include a positive control (Methamphetamine at cutoff concentration).

  • Calculation:

    • Calculate % Cross-Reactivity =

      
      
      
  • Decision Matrix:

    • If Cross-Reactivity < 20%: The assay is blind to this derivative. Mandatory LC-MS/MS confirmation required.

Part 2: Pharmacodynamic Selectivity (The Potency Shift)

While they evade detection, 2-thiophenemethylamine derivatives retain potent biological activity. The thiophene ring is an electron-rich bioisostere of benzene, allowing these molecules to bind to Monoamine Transporters (MATs). However, experimental data reveals a consistent "potency shift."

Mechanism of Action

Both benzene and thiophene derivatives act as substrates/releasers at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The thiophene derivatives generally exhibit slightly lower affinity due to the specific electronic interaction of the sulfur lone pair within the transporter's binding pocket.

Comparative Data: Transporter Inhibition (IC50)

Lower IC50 indicates higher potency.[1][2][3]

TargetMethamphetamine (Benzene)Methiopropamine (Thiophene)Potency Ratio (Benzene/Thiophene)
NET (Norepinephrine) 0.08 - 0.10 µM0.45 µM~5x Weaker
DAT (Dopamine) 0.14 - 0.50 µM0.66 - 0.74 µM~4-5x Weaker
SERT (Serotonin) 5 - 40 µM> 25 µMEquipotent (Weak)
VMAT2 (Vesicular) ~11 µM~34 µM~3x Weaker

Scientific Synthesis: 2-Thiophenemethylamine derivatives maintain the selectivity profile (NET > DAT >> SERT) of their benzene analogues but require approximately 5-fold higher concentrations to achieve the same physiological effect. This often leads users to ingest higher doses, increasing the metabolic burden.

Visualization: Monoamine Transporter Interaction Pathway

MAT_Interaction cluster_0 Potency Comparison Drug 2-Thiophenemethylamine Derivative Transporter Monoamine Transporter (DAT / NET) Drug->Transporter Competitive Inhibition (IC50 ~0.5 µM) Synapse Synaptic Cleft Transporter->Synapse Increased Neurotransmitter Accumulation PostSynaptic Post-Synaptic Receptor Activation Synapse->PostSynaptic Psychostimulant Effect Benzene Benzene Analog (High Potency) Thiophene Thiophene Analog (~5x Lower Potency)

Figure 1: Mechanism of action showing the competitive inhibition of transporters. Note the potency reduction in Thiophene analogs.

Part 3: Metabolic Cross-Reactivity (The Toxicity Trap)

This is the most critical safety differentiator. While benzene rings are typically metabolized via hydroxylation (CYP2D6), the thiophene ring undergoes S-oxidation , leading to reactive intermediates.

Metabolic Pathway Comparison[4]
  • Benzene Route (Methamphetamine):

    • Primary: N-demethylation (to Amphetamine).

    • Secondary: Aromatic hydroxylation (4-hydroxymethamphetamine).

    • Risk:[4] Neurotoxicity via dopamine oxidation; CYP2D6 inhibition.

  • Thiophene Route (Methiopropamine):

    • Primary: N-demethylation (to Thiopropamine).

    • Secondary:S-Oxidation (mediated by CYP450s)

      
       Thiophene S-oxide.
      
    • Risk:[4] The S-oxide is an electrophile (Michael acceptor) that can covalently bind to cellular proteins (glutathione depletion), leading to idiosyncratic toxicity and oxidative stress distinct from dopamine oxidation.

Visualization: Metabolic Bioactivation Workflow

Metabolism Substrate 2-Thiophenemethylamine Derivative CYP CYP450 Enzymes (CYP2D6 / CYP3A4) Substrate->CYP Pathway1 N-Demethylation (Active Metabolite) CYP->Pathway1 Major Route Pathway2 Ring S-Oxidation (Bioactivation) CYP->Pathway2 Minor but Toxic Route Toxicity1 Transporter Activity (Stimulant Effect) Pathway1->Toxicity1 Toxicity2 Reactive Intermediate (Protein Adducts) Pathway2->Toxicity2 Covalent Binding

Figure 2: Divergent metabolic pathways. The S-Oxidation route (red) represents the unique toxicity risk of thiophene derivatives.

Confirmatory Analysis Protocol (LC-MS/MS)

Since immunoassays are unreliable for these derivatives, LC-MS/MS is the gold standard.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Transitions (MRM):

    • Methiopropamine:[1][2][5] 156.1

      
       125.1 (Quant), 156.1 
      
      
      
      97.1 (Qual).
    • Internal Standard: Methamphetamine-d5.

Validation Criteria:

  • Retention time must distinguish the thiophene derivative from the benzene analog (Thiophene derivatives typically elute slightly earlier due to lower lipophilicity).

  • Ion Ratio tolerance: ±20%.

References

  • Nielsen, B., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences. Link

  • Simmler, L. D., et al. (2014). Monoamine Transporter Activity of Novel Psychoactive Substances.[6] British Journal of Pharmacology. Link

  • Welter-Luedeke, J., & Maurer, H. H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives with a benzofuran, benzothiazole, or benzoxazole core. Drug Testing and Analysis.[7][8][9][10] Link

  • Barnes, A. J., et al. (2015). Sensitivity and Specificity of Commercial Immunoassays for the Detection of New Psychoactive Substances. Journal of Analytical Toxicology. Link

  • Danson, S. J., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Drugs.[4] Chemical Research in Toxicology. Link

Sources

Validation

Benchmarking 2-Thiophenemethylamine (2-TMA): Material Performance &amp; Bioisosteric Profiling

Executive Summary: The Thiophene Advantage 2-Thiophenemethylamine (2-TMA) serves as a critical structural analog to Benzylamine (BA) and Phenylethylamine (PEA). Its utility stems from the bioisosteric replacement of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

2-Thiophenemethylamine (2-TMA) serves as a critical structural analog to Benzylamine (BA) and Phenylethylamine (PEA). Its utility stems from the bioisosteric replacement of the phenyl ring with a thiophene moiety.[1] This substitution introduces a sulfur heteroatom that alters electron density, reduces basicity, and increases polarizability without significantly changing steric volume.

This guide benchmarks 2-TMA against its benzene-based counterparts across two high-impact domains: 2D Perovskite Solar Cells (PSCs) , where it acts as a superior spacer cation for phase control, and Medicinal Chemistry , where it functions as a scaffold for modulating metabolic stability and receptor binding affinity.

Physicochemical Benchmarking: 2-TMA vs. Benzylamine

The fundamental differences in performance begin with physicochemical properties. 2-TMA exhibits lower basicity and higher density than Benzylamine, influencing its behavior in acid-base precursor solutions and solid-state packing.

Table 1: Comparative Physicochemical Profile

Property2-Thiophenemethylamine (2-TMA)Benzylamine (BA)Impact on Application
Structure C₅H₇NS (5-membered ring)C₇H₉N (6-membered ring)Thiophene is sterically smaller but electronically richer (S-lone pairs).
Molecular Weight 113.18 g/mol 107.15 g/mol Slight mass increase affects gravimetric stoichiometry.
pKa (Conjugate Acid) ~8.95 (Predicted)9.33 (Experimental)2-TMA is less basic . In perovskites, this alters crystallization kinetics.
LogP (Lipophilicity) ~1.21 1.09 2-TMA is more lipophilic, enhancing moisture resistance in material films.
Density 1.103 g/mL0.98 g/mLHigher packing density in self-assembled monolayers (SAMs).
Dipole Moment ~0.53 D0 D (Ring symmetry)Thiophene's permanent dipole enables specific directional binding (e.g., H-bonds).
Application I: Optoelectronics (2D Perovskite Solar Cells)

In the field of Ruddlesden-Popper (RP) 2D perovskites, the organic spacer cation defines the quantum well width and dielectric environment. 2-TMA has emerged as a high-performance alternative to the standard Phenylethylamine (PEA) and Butylammonium (BA).

Performance Benchmark
  • Standard (PEA/BA): Typically yields Power Conversion Efficiencies (PCE) of 15–17% in 2D RP devices but often suffers from mixed-phase impurities (low-n phases) that act as recombination centers.

  • 2-TMA Performance: Devices fabricated with (TMA)₂(FA)₄Pb₅I₁₆ (n=5) achieved a certified PCE of 16.56% .[2]

  • Stability: Unencapsulated 2-TMA devices retained 88% of initial efficiency after 1080 hours (RT, 30% RH), outperforming standard alkyl-spacers which often degrade below 80% in similar timeframes.

Mechanism of Action: Phase Suppression

Unlike its ethyl-analog (2-Thiopheneethylamine, TEA), 2-TMA promotes the formation of high-n phases (n>3) and suppresses the formation of insulating n=1/n=2 phases. The sulfur atom in the thiophene ring interacts with the iodine in the inorganic [PbI₆]⁴⁻ octahedra (S···I interaction), rigidifying the lattice and improving charge carrier mobility.

Experimental Workflow: 2D Perovskite Fabrication

Objective: Fabricate (TMA)₂(FA)₄Pb₅I₁₆ films for high-efficiency solar cells.

  • Precursor Prep: Dissolve PbI₂ (1.2 M), FAI (1.0 M), and 2-TMA iodide (stoichiometric 2:1 ratio relative to Pb) in DMF:DMSO (4:1 v/v).

    • Critical Step: Heat solution to 70°C for 1 hour. The lower pKa of 2-TMA requires ensuring full protonation if starting from free amine (use HI acid titration).

  • Deposition: Spin-coat onto FTO/TiO₂ substrate at 4000 rpm for 30s.

  • Anti-Solvent: Drip Chlorobenzene (150 µL) at the 15th second.

    • Note: The timing is critical. 2-TMA crystallizes faster than PEA due to rigid thiophene stacking.

  • Annealing: Thermal anneal at 100°C for 10 minutes. Films should appear dark black/mirror-like.

PerovskiteFlow cluster_0 Precursor Engineering cluster_1 Crystallization Dynamics P1 PbI2 + FAI + 2-TMA P2 S···I Interaction (Lattice Rigidification) P1->P2 Coordination C1 Spin Coating (Anti-solvent drip) P2->C1 Deposition C2 Phase Segregation C1->C2 Nucleation C3 High-n Phase Dominance (Suppressed n=1,2) C2->C3 2-TMA Effect Result Result C3->Result PCE: 16.56% Stability: 88% (1080h)

Figure 1: Mechanism of 2-TMA in suppressing low-n phases during perovskite crystallization.[3]

Application II: Medicinal Chemistry (Bioisosterism)

In drug discovery, 2-TMA is not just a "spacer" but a pharmacophore. It is used to replace benzylamine moieties to alter metabolic clearance and receptor subtype selectivity.

Bioactivity Benchmark
  • Potency Shift: In the case of Methiopropamine (a thiophene analog of Methamphetamine), the replacement of the phenyl ring with thiophene results in a 5-fold reduction in potency for dopamine transporter inhibition.

    • Implication: While potency may decrease, selectivity often improves. The thiophene ring is electronically distinct, allowing it to avoid "off-target" pi-stacking interactions common with benzene rings.

  • Metabolic Stability: The thiophene ring is susceptible to S-oxidation (forming sulfoxides/sulfones) by Cytochrome P450. However, this metabolic route is distinct from the aromatic hydroxylation of benzene.

    • Strategy: If a Benzylamine-based lead compound suffers from rapid hydroxylation at the para-position, switching to 2-TMA blocks this specific metabolic soft spot, diverting metabolism to the sulfur center which may have a slower intrinsic clearance (

      
      ).
      
Experimental Workflow: Microsomal Stability Assay

Objective: Compare metabolic half-life (


) of a 2-TMA analog vs. a Benzyl analog.
  • Incubation: Prepare liver microsomes (human/mouse) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Dosing: Add test compound (2-TMA derivative) at 1 µM. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Data Output: Plot ln(remaining %) vs. time. Slope =

      
      .
      
    • Calculation:

      
      .
      

Bioisostere cluster_metabolism Metabolic Outcome Start Lead Compound (Benzylamine Scaffold) Decision Issue: Rapid Metabolism (Para-hydroxylation) Start->Decision Strategy Switch to 2-TMA (Thiophene Bioisostere) Decision->Strategy Design PathA Block Aromatic Hydroxylation Strategy->PathA PathB Introduce S-Oxidation (New Metabolic Handle) Strategy->PathB Result Optimized PK Profile PathA->Result Altered t1/2 PathB->Result

Figure 2: Strategic workflow for deploying 2-TMA to modulate metabolic stability in drug design.

References
  • Comparative Analysis of Thiophene-Based Interlayer Cations for Enhanced Performance in 2D Ruddlesden-Popper Perovskite Solar Cells. PubMed. [Link]

  • Thiophene-Based Two-Dimensional Dion-Jacobson Perovskite Solar Cells with over 15% Efficiency. ResearchGate. [Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry. [Link]

  • Benzylamine Compound Summary (CID 7504). PubChem. [Link]

Sources

Comparative

evaluation of the metabolic stability of 2-Thiophenemethylamine derivatives

Publish Comparison Guide: Metabolic Stability Evaluation of 2-Thiophenemethylamine Derivatives Executive Summary: The Thiophene Challenge in Drug Design 2-Thiophenemethylamine (2-TMA) is a critical bioisostere of benzyla...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Metabolic Stability Evaluation of 2-Thiophenemethylamine Derivatives

Executive Summary: The Thiophene Challenge in Drug Design

2-Thiophenemethylamine (2-TMA) is a critical bioisostere of benzylamine, widely employed in medicinal chemistry to modulate lipophilicity, alter electronic distribution, and improve receptor binding affinity. However, the metabolic fate of the thiophene ring differs significantly from its benzene counterpart. While often equipotent, thiophene derivatives frequently exhibit higher intrinsic clearance (


) due to the electron-rich nature of the sulfur heterocycle, which predisposes them to S-oxidation and ring-opening pathways.

This guide provides a technical framework for evaluating the metabolic stability of 2-TMA derivatives, contrasting them with benzylamine and furan analogs, and detailing the specific experimental protocols required to assess their liability.

Comparative Analysis: Structural & Metabolic Liabilities

The choice between a thiophene, benzene, or furan scaffold dictates the metabolic trajectory of the molecule. The following comparison highlights the mechanistic differences.

Table 1: Scaffold Stability Comparison
Feature2-Thiophenemethylamine Benzylamine (Reference) Furan-2-ylmethanamine
Electronic Character

-excessive (Electron Rich)

-neutral

-excessive (Highly Reactive)
Primary Metabolic Route S-oxidation (CYP450),

-hydroxylation
Aromatic hydroxylation, N-dealkylationRing opening (furano-epoxide)
Reactive Intermediates Thiophene S-oxide, EpoxidesQuinone methides (rare), EpoxidesUnsaturated dicarbonyls
CYP Inhibition Risk High (Mechanism-based inactivation)Low to ModerateModerate
Metabolic Stability (

)
Low - Moderate (highly substituent dependent)High Very Low
Toxicity Potential Glutathione depletion via Michael acceptorsGenerally lowerHigh (hepatotoxicity risk)
Mechanistic Insight: The S-Oxidation Pathway

Unlike benzylamine, which typically undergoes Phase I hydroxylation at the para-position, 2-TMA derivatives are susceptible to oxidation at the sulfur atom. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) generate a thiophene S-oxide .[1] This intermediate is highly electrophilic and can dimerize or react with nucleophiles (like protein residues), leading to both rapid clearance and potential idiosyncratic toxicity (e.g., as seen with tienilic acid).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergent metabolic pathways between the stable Benzylamine and the reactive 2-Thiophenemethylamine.

MetabolicPathways Substrate_T 2-Thiophenemethylamine (Substrate) CYP CYP450 (Oxidation) Substrate_T->CYP SOxide Thiophene S-Oxide (Electrophilic Intermediate) CYP->SOxide Major Path Epoxide Thiophene Epoxide CYP->Epoxide Minor Path Hydroxyl Para-Hydroxylation (Stable Metabolite) CYP->Hydroxyl Dimer Dimerization (Non-toxic Clearance) SOxide->Dimer Adduct Protein/GSH Adduct (Toxicity/Inactivation) SOxide->Adduct Reactive Epoxide->Adduct Substrate_B Benzylamine (Alternative) Substrate_B->CYP Phase2 Phase II Conjugation (Excretion) Hydroxyl->Phase2

Figure 1: Divergent metabolic fates of Thiophene vs. Benzene scaffolds. Note the formation of reactive S-oxides in the thiophene pathway.

Experimental Protocol: Microsomal Stability Assay

To objectively evaluate the stability of 2-TMA derivatives, a standardized microsomal stability assay is required. This protocol is designed to capture rapid clearance kinetics typical of sulfur-containing heterocycles.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute liver microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compound to a final concentration of 1 µM (keeps substrate below

      
       for linear kinetics).
      
    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.[2]

    • Control: Prepare a "No NADPH" control to check for chemical instability.

  • Sampling (Time-Course):

    • Extract 50 µL aliquots at specific time points: 0, 5, 15, 30, and 45 minutes .

    • Note: Thiophene derivatives can metabolize rapidly; early time points (5, 15 min) are critical.

  • Quenching:

    • Immediately transfer aliquots into 150 µL of ice-cold ACN (with Internal Standard).

    • Vortex for 20 seconds; Centrifuge at 4,000g for 15 minutes to pellet protein.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Plot


 vs. Time. The slope (

) determines the half-life:


Representative Performance Data

The following data represents typical stability profiles observed when comparing 2-TMA derivatives against standard bioisosteres.

Table 2: Representative Stability Profile (Human Liver Microsomes)
Compound ClassStructure

(min)

(µL/min/mg)
Metabolic Soft Spot
Benzylamine Phenyl-CH2-NH2> 60< 15Para-position (slow)
2-TMA (Parent) Thiophene-CH2-NH212 115 S-oxidation
5-Cl-2-TMA 5-Chloro-Thiophene...2849Blocked C5, reduced e- density
3-F-2-TMA 3-Fluoro-Thiophene...4530Inductive deactivation of Ring
Furan-2-amine Furan-CH2-NH2< 5> 300Ring opening (Rapid)

Interpretation:

  • Unsubstituted 2-TMA shows high clearance due to the accessible sulfur and electron-rich C5 position.

  • Halogenation (Cl/F) significantly improves stability by withdrawing electron density, making the sulfur less nucleophilic and less prone to oxidation by CYP450 [1].

  • Benzylamine remains the gold standard for metabolic stability but may lack the specific potency or vector orientation of the thiophene.

Visualization: Experimental Workflow

AssayWorkflow Prep Step 1: Preparation Microsomes (0.5 mg/mL) + Compound (1 µM) Incubation Step 2: Incubation Add NADPH @ 37°C Prep->Incubation Sampling Step 3: Sampling 0, 5, 15, 30, 45 min Incubation->Sampling Quench Step 4: Quench Add Ice-Cold ACN + IS Sampling->Quench Analysis Step 5: LC-MS/MS Quantify Parent Depletion Quench->Analysis

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

References

  • Dansette, P. M., et al. (2009). "Metabolic Activation of Thiophene Derivatives by Cytochrome P450." Chemical Research in Toxicology. [Link]

  • Wernevik, J., et al. (2022). "Nonacidic thiophene-based derivatives as potential analgesic and anti-inflammatory agents: Design, synthesis, biological evaluation, and metabolic stability study." Chemical Biology & Drug Design. [Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. [Link]

  • Dalvie, D., et al. (2002). "Metabolism of the Thiophene-Containing Drug Ticlopidine."[1][3] Drug Metabolism and Disposition. [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Thiophenemethylamine

Introduction: 2-Thiophenemethylamine (CAS No. 27757-85-3) is a versatile primary amine widely utilized in synthetic chemistry. It serves as a crucial reactant in the development of various compounds, including potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Thiophenemethylamine (CAS No. 27757-85-3) is a versatile primary amine widely utilized in synthetic chemistry. It serves as a crucial reactant in the development of various compounds, including potential serotonin 5-HT1A receptor antagonists and novel fluorescent sensors.[1] However, its utility in research is matched by its significant hazardous properties. As a corrosive, combustible, and environmentally harmful chemical, the safe and compliant disposal of 2-thiophenemethylamine is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to manage and dispose of this chemical responsibly, ensuring the protection of personnel and the environment.

Part 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. 2-Thiophenemethylamine is classified as a hazardous substance that presents multiple risks.[2]

Core Hazards:

  • Corrosivity: It is classified under Skin Corrosion 1B, with the hazard statement H314: "Causes severe skin burns and eye damage." This necessitates handling with extreme care and appropriate personal protective equipment.

  • Combustibility: With a flash point of approximately 74°C (165°F), it is a combustible liquid.[1] It must be stored away from heat, sparks, and open flames.[2]

  • Environmental Hazard: The compound is designated as hazardous to the aquatic environment, and its entry into ecosystems must be prevented.[2][3] It holds a Water Hazard Class (WGK) of 3 in Germany, indicating a high level of water endangerment.

Physicochemical and Hazard Data

The following table summarizes the essential quantitative data for 2-Thiophenemethylamine, providing a quick reference for risk assessment.

PropertyValueSource(s)
CAS Number 27757-85-3[1][2]
Molecular Formula C₅H₇NS[1]
Appearance Clear, colorless to yellow liquid[1]
Density 1.103 g/mL at 25°C[1]
Boiling Point 95-99°C at 28 mmHg[1]
Flash Point ~74°C (165°F) - Closed Cup
GHS Signal Word Danger[1]
Hazard Class 8 (Corrosive)[1]
Packing Group III[1]

Chemical Incompatibility: To prevent dangerous reactions, 2-thiophenemethylamine waste must never be mixed with incompatible chemicals. As a primary amine, it is chemically incompatible with:

  • Strong Oxidizing Agents [2]

  • Acids and Acid Anhydrides

  • Acid Chlorides

  • Chloroformates

  • Halogenated Agents[4]

Mixing with these substances can lead to violent reactions, release of toxic fumes, and excessive heat generation. Segregation of waste streams is therefore a non-negotiable safety protocol.[5][6]

Part 2: Pre-Disposal Safety Protocols

Safe disposal begins with safe handling. Adherence to correct PPE and emergency preparedness is paramount.

Required Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing the following PPE:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[4] If there is a risk of vapor inhalation, a respirator with a suitable cartridge (e.g., type ABEK EN14387) is necessary.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes, using an emergency shower if necessary. Seek immediate medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Part 3: Step-by-Step Waste Collection and Disposal Workflow

The guiding principle for the disposal of 2-thiophenemethylamine is that it must be treated as a hazardous waste and managed by a licensed disposal facility.[2][3] On-site treatment or neutralization by untrained personnel is not recommended.

Protocol for Waste Segregation and Containment
  • Designate a Waste Container:

    • Causality: To prevent accidental mixing and ensure chemical stability, a dedicated waste container should be used exclusively for 2-thiophenemethylamine and compatible waste.

    • Action: Select a container made of a compatible material (e.g., high-density polyethylene, glass) that is in good condition with a secure, leak-proof screw cap.[5][8]

  • Label the Container Correctly:

    • Causality: Proper labeling is a regulatory requirement and essential for communicating hazards to all laboratory personnel and waste handlers.[8]

    • Action: Before adding any waste, affix a "HAZARDOUS WASTE" label.[8] Clearly write the full chemical name, "2-Thiophenemethylamine," and list any solvents or compatible solutes present. Avoid using abbreviations or formulas.

  • Accumulate Waste Safely:

    • Causality: The accumulation area must be managed to prevent spills and environmental release while awaiting pickup.

    • Action: Keep the waste container tightly sealed at all times, except when adding waste.[5][8] Store the container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[9] Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.[6]

  • Arrange for Professional Disposal:

    • Causality: Federal and local regulations mandate that hazardous chemical waste be disposed of through certified channels to ensure environmental protection.[3][10]

    • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Disposal Pathway Decision Framework

The following diagram illustrates the logical workflow for managing waste streams containing 2-Thiophenemethylamine.

G start 2-Thiophenemethylamine Waste Generated decision1 Is the waste mixed with other chemical agents? start->decision1 process_pure Waste is pure or in a known compatible solvent. decision1->process_pure No process_mixed Identify all components in the mixture. decision1->process_mixed Yes label_pure Label Container: 'HAZARDOUS WASTE' - 2-Thiophenemethylamine - List solvent(s) process_pure->label_pure decision2 Are all components chemically compatible? process_mixed->decision2 process_incompatible DANGER: Incompatible Mixture DO NOT MIX. Consult EHS Immediately. Keep waste streams separate. decision2->process_incompatible No label_mixed Label Container: 'HAZARDOUS WASTE' - List ALL chemical components and approximate percentages. decision2->label_mixed Yes end_node Store container in a designated Satellite Accumulation Area with secondary containment. Arrange for pickup by a licensed hazardous waste disposal service. label_pure->end_node label_mixed->end_node

Caption: Decision workflow for the safe segregation and labeling of 2-Thiophenemethylamine waste.

References

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Government of Alberta. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazardous Substance Fact Sheet: Thiophene. New Jersey Department of Health. [Link]

  • Standard Operating Procedure: Methylamine. Washington State University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Thiophenemethylamine

This guide provides an in-depth operational plan for the safe handling of 2-Thiophenemethylamine (CAS 27757-85-3). As a drug development professional, your safety, the integrity of your research, and regulatory complianc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 2-Thiophenemethylamine (CAS 27757-85-3). As a drug development professional, your safety, the integrity of your research, and regulatory compliance are paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in the specific chemical risks of this compound. We will explore the causality behind each safety recommendation, ensuring you are not just following steps but understanding the principles of containment and exposure prevention.

Immediate Hazard Assessment: Understanding the 'Why'

2-Thiophenemethylamine is a corrosive and combustible liquid that demands rigorous safety protocols.[1] Its primary dangers stem from its ability to cause severe chemical burns to the skin and eyes upon contact and irritation to the respiratory system if vapors are inhaled.[1][2][3] Understanding these specific threats is the foundational step in selecting and using Personal Protective Equipment (PPE) correctly. The goal of PPE is to create a definitive barrier between you and these hazards.

Table 1: Hazard Profile of 2-Thiophenemethylamine

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin Corrosion/Irritation GHS05 Danger H314: Causes severe skin burns and eye damage.[4][5]
Flammable Liquids GHS02 (Implied) Warning Combustible liquid.[1]

| Acute Toxicity | GHS07 (Implied) | Warning | May cause respiratory irritation. Harmful if inhaled or swallowed.[2][3] |

The Hierarchy of Controls: Your Primary Defense

Before any personal protective equipment is worn, the primary methods of exposure control must be in place. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to contain the hazard at its source.

  • Engineering Controls : The single most critical engineering control is the mandatory use of a certified chemical fume hood.[1][2][6] This provides adequate exhaust ventilation to prevent the accumulation of harmful vapors in the breathing zone. All handling of 2-Thiophenemethylamine, including weighing, transferring, and use in reactions, must occur within a fume hood. Ensure that a safety shower and an eyewash station are immediately accessible and tested regularly.[1]

  • Administrative Controls : Your institution's Chemical Hygiene Plan (CHP) is the governing administrative control. This includes standard operating procedures (SOPs), mandatory safety training, and restricting access to authorized personnel only. Never work alone when handling this compound.

Personal Protective Equipment (PPE): The Essential Barrier

Once engineering controls are verified, the correct PPE provides the final, essential barrier against accidental exposure. The selection of each component is directly linked to the hazards identified in Section 1.

Eye and Face Protection: Preventing Irreversible Damage

Because 2-Thiophenemethylamine causes severe eye damage, eye protection is non-negotiable and must be comprehensive.

  • Mandatory : Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards are required.[1][7] Standard safety glasses with side shields do not provide adequate protection against splashes and are insufficient.

  • Recommended for High-Risk Tasks : When transferring larger volumes (>50 mL) or performing any operation with a heightened splash risk, a full-face shield must be worn in addition to chemical splash goggles.[4][5] The face shield protects facial skin from burns and provides a secondary barrier for the eyes.

Skin and Body Protection: A Multi-Layered Defense

Contact with 2-Thiophenemethylamine causes severe skin burns.[1] Therefore, a robust barrier is essential.

  • Primary Attire : Long pants and closed-toe, chemical-resistant shoes are mandatory in any laboratory space where this chemical is handled.

  • Laboratory Coat : A clean, fully-fastened, long-sleeved laboratory coat is the minimum requirement.

  • Gloves : Glove selection is a critical decision. The term "protective gloves" in safety data sheets requires expert interpretation.[1] Due to the corrosive nature of this amine, material compatibility is key. Always inspect gloves for any signs of degradation or perforation before use.[3]

Table 2: Recommended Glove Materials for 2-Thiophenemethylamine

Glove Material Recommended Use Case Rationale & Limitations
Nitrile Incidental Contact Only. (e.g., handling sealed containers, brief transfers of small volumes) Provides a good splash barrier but may degrade with prolonged exposure to corrosive amines. Not recommended for immersion or extensive handling.[8]
Neoprene Extended Use & General Handling. (e.g., working with open containers for >15 mins) Offers superior chemical resistance to a broader range of chemicals, including amines and acids, compared to nitrile. Provides a good balance of dexterity and protection.

| Butyl Rubber | High-Risk Tasks & Spill Cleanup. (e.g., large volume transfers, potential for immersion) | Provides excellent resistance against corrosive liquids, aldehydes, and ketones.[8] Thicker construction offers longer breakthrough times but may reduce dexterity. |

Respiratory Protection: Guarding the Inhalation Pathway

Respiratory protection is not required for routine handling inside a certified chemical fume hood. However, it becomes essential when engineering controls are absent or insufficient, such as during a large spill or when cleaning contaminated equipment outside of a hood.

  • When to Use : If you experience any irritation or if there is a potential for vapor exposure outside of a fume hood, a respirator is mandatory.[1]

  • Required Cartridge Type : Use a NIOSH (US) or CEN (EU) approved respirator equipped with an Organic Vapor (Type A, Brown) cartridge .[1] For broader protection during emergencies, a combination ABEK filter is also recommended, as it covers Organic Vapors (A), Inorganic Vapors (B), Acid Gases (E), and Ammonia/Amines (K).[3][4][5] A full-face respirator provides the highest level of protection for both the respiratory system and the eyes.[3]

Procedural Discipline: Safe Handling Protocols

Adherence to a strict, logical workflow is crucial for minimizing risk. The following diagrams and protocols operationalize the principles discussed above.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase a 1. Conduct Risk Assessment (Review SDS & SOP) b 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) a->b c 3. Select & Inspect PPE b->c d 4. Don PPE (Correct Sequence) c->d e 5. Handle Chemical (Inside Fume Hood) d->e f 6. Doff PPE (Correct Sequence) e->f g 7. Dispose of Waste & PPE (Hazardous Waste Stream) f->g h 8. Personal Hygiene (Wash Hands Thoroughly) g->h

Caption: The four-phase workflow for safely handling 2-Thiophenemethylamine.

Experimental Protocol 1: PPE Donning Sequence

This sequence is designed to prevent contamination of "clean" PPE layers.

  • Attire Check : Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat : Don your laboratory coat and fasten all buttons.

  • Respirator (if required) : Perform a seal check and don your respirator.

  • Eye/Face Protection : Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves : Don the appropriate gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.

Experimental Protocol 2: PPE Doffing (Removal) Sequence

This sequence is the most critical for preventing self-contamination and is performed in reverse order of contamination risk (most contaminated is removed first).

  • Gloves : Remove your gloves without touching the outer surface with your bare skin. The first glove can be removed by grasping the cuff and pulling it off. The second glove should be removed by sliding a clean, bare finger under the cuff of the remaining glove and peeling it off. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces.

  • Lab Coat : Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body.

  • Respirator (if used) : Remove your respirator last.

  • Hygiene : Immediately and thoroughly wash your hands with soap and water.[7]

PPE_Sequence cluster_donning Donning Sequence (Clean -> Dirty) cluster_doffing Doffing Sequence (Dirty -> Clean) don1 Lab Coat don2 Respirator (If Needed) don1->don2 don3 Goggles / Face Shield don2->don3 don4 Gloves (Over Cuffs) don3->don4 doff1 Gloves (Most Contaminated) doff2 Goggles / Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4

Caption: The mandatory sequence for donning and doffing PPE.

Contingency and Disposal Plan

  • First Aid : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[2][6] If inhaled, move the person to fresh air.[6]

  • Spill Response : In the event of a spill, evacuate the immediate area and alert others. Only personnel trained in hazardous spill cleanup and wearing the appropriate PPE (including respiratory protection) should attempt to clean the spill using an inert, absorbent material.

  • Waste Disposal : All 2-Thiophenemethylamine waste, including empty containers and contaminated PPE (gloves, absorbent pads, etc.), must be disposed of as hazardous chemical waste.[1][3] Do not dispose of this chemical down the drain, as it should not enter the environment.[1][6] All disposal must be handled through a licensed professional waste disposal service.[3]

References

  • Fisher Scientific, Safety Data Sheet: 2-Thiophenemethylamine.

  • Fisher Scientific, Safety Data Sheet: Thiophene-2-ethylamine.

  • Spectrum Chemical, Safety Data Sheet.

  • Scribd, Thiophene-2-Ethylamine Safety Guide.

  • Santa Cruz Biotechnology, Inc., 2-Thiophenemethylamine.

  • ChemicalBook, 2-Thiophenemethylamine | 27757-85-3.

  • Ossila, Safety Data Sheet.

  • Sigma-Aldrich, 2-Thiophenemethylamine 96%.

  • OSHA, OSHA Glove Selection Chart.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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